molecular formula C17H18N2 B107988 N-Benzyl-1H-indole-3-ethylamine CAS No. 15741-79-4

N-Benzyl-1H-indole-3-ethylamine

Cat. No.: B107988
CAS No.: 15741-79-4
M. Wt: 250.34 g/mol
InChI Key: PRRZWJAGZHENJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1H-indole-3-ethylamine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features an indole core, a privileged structure in pharmacology, which is strategically modified with benzyl and ethylamine functional groups to enhance its interaction with biological targets . The N-benzyl indole motif is a subject of significant research interest, particularly in oncology. Recent studies highlight its incorporation into novel compounds demonstrating potent anti-proliferative activity against diverse cancer cell lines, including breast cancer models . Furthermore, the molecule's tryptamine-like structure (indole-3-ethylamine) serves as a versatile building block for synthesizing more complex chemical entities, such as Schiff bases, which are investigated for their own bioactivity, including potential anticancer properties . Researchers utilize this compound as a key intermediate to develop new chemical entities for probing biological pathways and evaluating mechanisms of action, making it a critical tool for advancing preclinical drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZWJAGZHENJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166256
Record name N-Benzyl-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15741-79-4
Record name N-Benzyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15741-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Benzyl-1H-indole-3-ethylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-Benzyl-1H-indole-3-ethylamine

Abstract

This compound, a derivative of tryptamine, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring the pharmacologically privileged indole core, serves as a versatile scaffold for designing compounds with a range of biological activities, including potential anticancer properties and modulation of serotonin receptors.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is designed for researchers, chemists, and professionals in the field of drug discovery, offering field-proven insights into the practical execution of these syntheses.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone in pharmacology, forming the structural basis for numerous natural products and synthetic drugs.[1] this compound builds upon the tryptamine framework by incorporating a benzyl group on the terminal amine. This structural modification significantly influences its pharmacological profile, enhancing its interaction with various biological targets.[1] Research has highlighted the potential of N-benzyl indole derivatives in oncology and their role as serotonin (5-HT) receptor modulators.[1]

This guide will dissect the most efficient and reliable methods for its synthesis, primarily focusing on Reductive Amination and Direct N-Alkylation, providing the scientific rationale behind each step to ensure reproducibility and high-yield outcomes.

Core Synthetic Strategies: A Comparative Overview

Two principal pathways dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Reductive Amination: A highly efficient one-pot method involving the reaction of tryptamine with benzaldehyde to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target secondary amine.

  • Direct N-Alkylation: A classic SN2 substitution reaction where tryptamine acts as a nucleophile, displacing a leaving group from a benzyl halide in the presence of a base.[2]

FeatureReductive AminationDirect N-Alkylation
Principle Imine formation followed by reductionNucleophilic substitution (SN2)
Starting Materials Tryptamine, BenzaldehydeTryptamine, Benzyl Halide (e.g., Benzyl Bromide)
Key Reagent Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, NaH)
Pros High selectivity, one-pot procedure, mild conditionsStraightforward concept, common reagents
Cons Requires careful control of pH and reagent stoichiometryRisk of over-alkylation, may require stronger bases

Pathway I: Reductive Amination - The Preferred Route

Reductive amination is arguably the most elegant and efficient method for preparing this compound. Its success lies in the use of a selective reducing agent that preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde.[3]

Mechanistic Rationale and Reagent Selection

The reaction proceeds in two stages within a single pot:

  • Imine Formation: The nucleophilic primary amine of tryptamine attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields a Schiff base, or imine. In the presence of an acid catalyst (or the acidic nature of the amine salt), this imine is protonated to form a highly electrophilic iminium ion.

  • Reduction: A hydride reagent then delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final secondary amine.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is the reagent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: It is a less vigorous hydride donor than sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). This gentleness prevents the significant reduction of the starting aldehyde, which would otherwise compete with imine formation.[3] It is particularly adept at reducing iminium ions.[3][4]

  • One-Pot Convenience: Its compatibility with the slightly acidic conditions required for imine formation allows the entire sequence to be performed in a single reaction vessel, improving efficiency and yield.[4][5]

  • Broad Functional Group Tolerance: It does not readily reduce other sensitive functional groups like esters, amides, or nitro groups, making it a highly chemoselective option.[4][5]

Visualizing the Reductive Amination Pathway

Reductive_Amination Tryptamine Tryptamine Imine Imine Intermediate Tryptamine->Imine + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine STAB NaBH(OAc)₃ Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product + NaBH(OAc)₃ (Hydride reduction)

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Tryptamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid (optional, 0.1 eq)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine (1.0 eq) and the chosen solvent (e.g., DCE, approx. 0.1 M concentration).

  • Add benzaldehyde (1.05 eq) to the suspension with stirring. If using an amine salt (e.g., tryptamine hydrochloride), a stoichiometric amount of a non-nucleophilic base (like triethylamine) must be added first to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, though it is often unnecessary with aldehydes.[5]

  • Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Work-up: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Pathway II: Direct N-Alkylation

This method employs a direct SN2 reaction and is a viable alternative to reductive amination. It relies on the nucleophilicity of the tryptamine nitrogen atom attacking an electrophilic benzyl carbon.

Mechanistic Rationale and Reagent Selection

The core of this reaction is the formation of a new C-N bond.

  • Nucleophile: The lone pair of electrons on the primary amine of tryptamine initiates the attack.

  • Electrophile: A benzyl halide, such as benzyl bromide or benzyl chloride, provides the electrophilic carbon center. Bromides are generally more reactive than chlorides.

  • Base: A base is crucial for two reasons: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrohalic acid (HBr or HCl) formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, or sodium hydride (NaH), a much stronger, non-nucleophilic base.[2]

  • Side Reactions: The primary challenge is preventing over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt.[6] This can be mitigated by using tryptamine in slight excess or by carefully controlling the stoichiometry of the benzyl halide.

Visualizing the N-Alkylation Pathway

N_Alkylation Tryptamine Tryptamine TS Sₙ2 Transition State Tryptamine->TS + Benzyl Bromide BenzylHalide Benzyl Bromide BenzylHalide->TS Base Base (e.g., K₂CO₃) Product This compound TS->Product - Br⁻

Caption: Direct N-alkylation via an Sₙ2 mechanism.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • Tryptamine (1.2 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq), finely powdered

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend tryptamine (1.2 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Stir the suspension vigorously. Slowly add benzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF if used.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel as described in the reductive amination protocol.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyData
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol [7]
Appearance Typically an off-white to brownish solid
Purity Analysis HPLC is a suitable method for purity assessment.[7]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation.

TechniqueExpected Observations
FTIR (cm⁻¹) ~3300 (N-H stretch, secondary amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Aromatic C=C stretch).[8][9]
¹H NMR (ppm) δ 7.0-8.0 (m, 9H, aromatic protons from indole and benzyl rings), δ ~3.8 (s, 2H, benzylic -CH₂-), δ ~2.9 (m, 4H, ethyl bridge -CH₂CH₂-), δ ~1.5-2.0 (br s, 1H, N-H of secondary amine). Note: Chemical shifts are approximate and depend on the solvent.
¹³C NMR (ppm) δ ~140-110 (aromatic carbons), δ ~54 (benzylic -CH₂-), δ ~50 (N-CH₂-), δ ~29 (-CH₂-).
MS (ESI) [M+H]⁺ = 251.15

Conclusion

Both reductive amination and direct N-alkylation are effective strategies for the synthesis of this compound. For laboratory-scale synthesis aimed at high purity and efficiency, the reductive amination pathway using sodium triacetoxyborohydride is superior due to its mild conditions, high selectivity, and one-pot operational simplicity. The direct alkylation route remains a valuable and straightforward alternative, particularly when optimizing for cost or exploring different N-substituents, provided that side reactions are carefully controlled. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important molecular scaffold for further investigation in drug discovery and development programs.

References

  • This compound - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

  • reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. The Hive. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Method for preparing drug intermediate tryptamine. (2014).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

  • Preparation of N-benzylamines. (2002).
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2014). ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (1996). ACS Publications. [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2012). PubMed Central. [Link]

  • Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. (2016). PLOS Pathogens. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). IDEAS/RePEc. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2019). Indian Academy of Sciences. [Link]

  • Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. (2007). ACS Publications. [Link]

  • Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. (2021). PMC - NIH. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

  • Synthesis N,N-Dimethyl tryptamine. (2011). Sciencemadness.org. [Link]

Sources

N-Benzyl-1H-indole-3-ethylamine: Mechanistic Profile & Pharmacodynamic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Pharmacology Professionals

Executive Summary

N-Benzyl-1H-indole-3-ethylamine (also known as N-Benzyltryptamine , NB-T , or NBnT ) represents a critical structural pivot point in serotonergic pharmacology. While its phenethylamine analogs (the "NBOMe" series) are renowned for superpotent 5-HT2A agonism and psychotomimetic effects, N-benzyltryptamine exhibits a distinct pharmacological signature: high-efficacy full agonism at 5-HT2C receptors coupled with weak partial agonism or functional antagonism at 5-HT2A receptors .

This whitepaper dissects the molecular mechanism of action (MoA) of N-benzyltryptamine, analyzing its receptor binding kinetics, signal transduction pathways, and the structural determinants that drive its selectivity profile. This compound serves as a vital template for developing non-hallucinogenic therapeutics targeting metabolic disorders (obesity) and CNS indications (schizophrenia) where 5-HT2C modulation is desired without 5-HT2A-mediated hallucinations.

Chemical Identity & Structural Logic

Core Structure

The molecule consists of an indole-3-ethylamine (tryptamine) scaffold substituted at the amine nitrogen with a benzyl group.[1]

  • IUPAC Name: N-Benzyl-2-(1H-indol-3-yl)ethanamine

  • Molecular Formula: C₁₇H₁₈N₂[2][3]

  • Molecular Weight: 250.34 g/mol

  • Key Structural Feature: The N-benzyl moiety introduces significant lipophilicity and steric bulk, targeting the hydrophobic orthosteric pockets of Class A GPCRs (specifically Serotonin 5-HT receptors).

The "NBOMe Divergence"

In structure-activity relationship (SAR) studies, adding an N-benzyl group to phenethylamines (e.g., 2C-I) creates the NBOMe series—compounds with sub-nanomolar affinity and high intrinsic efficacy at 5-HT2A. Conversely, adding the same group to tryptamine (forming NB-T) alters the binding pose such that it retains affinity but drastically shifts the functional outcome toward 5-HT2C agonism.

Mechanism of Action: Pharmacodynamics

Receptor Binding Profile

N-Benzyltryptamine functions as a broad-spectrum ligand for the 5-HT2 subfamily, but its functional output is highly receptor-dependent.

Receptor SubtypeBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
Classification
5-HT2A 245 nM162 nM62%Partial Agonist / Weak
5-HT2B 100 nMN/AN/ALigand (Risk Target)
5-HT2C 186 nM 50 nM 121% Full Agonist

Data Source: Synthesized from radioligand displacement and calcium mobilization assays [1, 2].[1]

Molecular Interaction & Docking

The mechanism of binding involves the insertion of the benzyl group into a hydrophobic cavity near Transmembrane Helix 6 (TM6) of the receptor.

  • Residue Specificity: The benzyl ring likely interacts with Phe339 (6.51) and Phe340 (6.52) via

    
    -
    
    
    
    stacking.
  • The Tryptamine Constraint: Unlike the flexible phenethylamine core, the rigid indole ring of NB-T imposes a binding orientation that prevents the full conformational change required for maximal 5-HT2A activation (associated with Helix 5 and 6 movement). However, this same orientation is optimal for stabilizing the active state of the 5-HT2C receptor , leading to "super-agonism" (

    
     relative to serotonin).
    
Signal Transduction Pathways

Upon binding to 5-HT2C, N-benzyltryptamine stabilizes the active receptor conformation (


), facilitating the exchange of GDP for GTP on the 

subunit.

Pathway Visualization: The following diagram illustrates the divergent signaling between 5-HT2A (Weak) and 5-HT2C (Strong) activation.

G cluster_2A 5-HT2A Receptor (Cortex) cluster_2C 5-HT2C Receptor (Hypothalamus/Choroid) Ligand N-Benzyltryptamine R2A 5-HT2A (Partial Activation) Ligand->R2A Ki: 245 nM R2C 5-HT2C (Full Activation) Ligand->R2C Ki: 186 nM Gq_2A Gαq (Weak Coupling) R2A->Gq_2A Low Efficacy Effect_2A Low Hallucinogenic Potential Gq_2A->Effect_2A Gq_2C Gαq (Strong Coupling) R2C->Gq_2C High Efficacy (Emax 121%) PLC PLCβ Gq_2C->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Effect_2C Satiety / Anorectic Effect Ca->Effect_2C

Figure 1: Differential signaling efficacy of N-benzyltryptamine at 5-HT2A vs 5-HT2C receptors.

Experimental Protocols for Validation

To validate the mechanism described above, the following protocols are recommended. These are designed to distinguish between simple binding affinity and functional efficacy (the key differentiator for this compound).

Synthesis: Reductive Amination (Recommended Route)

Rationale: Avoids over-alkylation common with direct halide substitution.

  • Reagents: Tryptamine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve tryptamine in DCE under

      
       atmosphere.
      
    • Add benzaldehyde and stir for 30 min to form the imine intermediate.

    • Add STAB slowly at

      
      .
      
    • Stir at room temperature for 4–6 hours.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Purification: Flash chromatography (

      
      ).
      
  • QC Check: Verify mono-benzylation via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for benzyl
    
    
    ).
Functional Assay: Intracellular Calcium Mobilization (FLIPR)

Rationale: Determines Agonist vs. Antagonist activity.

  • Cell Line: HEK-293 stably expressing human 5-HT2A or 5-HT2C (edited to non-editing isoform).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at

    
    .
    
  • Agonist Mode:

    • Inject N-benzyltryptamine (1 nM – 10

      
      M).
      
    • Measure fluorescence increase (

      
      ).
      
    • Calculate

      
       and 
      
      
      
      relative to 5-HT (Serotonin) control.
  • Antagonist Mode (for 5-HT2A confirmation):

    • Pre-incubate with N-benzyltryptamine.

    • Challenge with

      
       concentration of 5-HT.
      
    • Observe inhibition of calcium flux.

Therapeutic Implications & Safety[4]

Selectivity Windows

The therapeutic potential of N-benzyltryptamine lies in its 5-HT2C bias .

  • Obesity/Metabolic Syndrome: 5-HT2C agonists (like Lorcaserin) reduce appetite. NB-T's full agonism suggests high potency here.

  • Schizophrenia: 5-HT2A antagonism combined with 5-HT2C agonism is a profile shared by some atypical antipsychotics. NB-T's weak 2A profile combined with strong 2C activity makes it a unique scaffold for optimization.

Toxicology Considerations
  • 5-HT2B Liability: With a

    
     of 100 nM at 5-HT2B, chronic dosing carries a risk of cardiac valvulopathy (similar to Fen-Phen). Lead optimization should focus on substitutions (e.g., 2-methylation on the indole) to reduce 2B affinity.
    
  • MAO Inhibition: Tryptamine derivatives can inhibit Monoamine Oxidase.[4][5] While N-benzylation generally reduces MAO susceptibility compared to tryptamine, specific IC50 testing against MAO-A is required.

References

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Source: National Institutes of Health (PMC) / PLOS ONE URL:[Link] Key Finding: Establishes N-benzyltryptamine as a 5-HT2C full agonist (

    
     121%) and 5-HT2A partial agonist.
    
  • N-Benzyltryptamine - Chemical and Pharmacological Data. Source: Wikipedia (Aggregated Pharmacological Data) URL:[Link] Key Finding: Provides consensus Ki values (2A: 245nM, 2C: 186nM) and historical context.

  • Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Source: PubMed (Bioorg Med Chem Lett) URL:[Link] Key Finding: Contrasts the SAR of phenethylamines (NBOMes) with tryptamines, highlighting the divergent efficacy profiles.

  • This compound HPLC Analysis Method. Source: SIELC Technologies URL:[Link] Key Finding: Validated analytical protocol for purity assessment.

Sources

Technical Analysis: Receptor Kinetics and Signal Transduction of N-Benzyl-1H-indole-3-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic profile of N-Benzyl-1H-indole-3-ethylamine (also known as N-Benzyltryptamine or NB-T), a structural hybrid bridging the tryptamine and N-benzylphenethylamine (NBOMe) classes. Unlike its superpotent phenethylamine cousins, NB-T exhibits a distinct pharmacological signature characterized by functional selectivity for the 5-HT2C receptor over the 5-HT2A subtype.

This document details the compound's receptor binding kinetics, structure-activity relationships (SAR), and downstream signaling cascades, providing researchers with a validated framework for experimental investigation.

Chemical Profile & Structural Logic[1][2]

This compound retains the core indole scaffold of serotonin but incorporates a hydrophobic benzyl group at the terminal amine.[1]

  • IUPAC Name: N-benzyl-2-(1H-indol-3-yl)ethanamine[2]

  • Molecular Formula: C17H18N2[2]

  • Molecular Weight: 250.34 g/mol

  • Structural Significance:

    • Indole Core: Mimics the endogenous ligand serotonin (5-HT), anchoring the molecule in the orthosteric binding site (residues Asp155 in 5-HT2A).

    • N-Benzyl Moiety: Projects into a hydrophobic pocket formed by transmembrane helices (TM) 6 and 7. This interaction, specifically with Phe339 (6.51) , is critical for affinity enhancement but—crucially—modulates efficacy differently in tryptamines compared to phenethylamines.

Pharmacodynamics: Binding & Functional Selectivity[4][5][6][7][8]

Unlike N-benzylphenethylamines (e.g., 25I-NBOMe), which are potent full agonists at 5-HT2A, N-Benzyltryptamine displays a divergent functional profile .[3] It acts as a full agonist at 5-HT2C but only a partial agonist at 5-HT2A.[1][3]

Quantitative Receptor Profile

The following data synthesizes radioligand binding (


) and functional calcium mobilization (

,

) assays.
Receptor SubtypeBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
Activity Type
5-HT2A 245 nM162 - 407 nM26% - 62%Partial Agonist
5-HT2B 100 nMN/AN/ABinder (Risk Target)
5-HT2C 186 nM50 nM121% Full Agonist

Key Insight: While the binding affinities (


) for 5-HT2A and 5-HT2C are comparable (low selectivity in binding), the functional output is highly selective . The compound elicits a supra-physiological response at 5-HT2C (121% of serotonin baseline) while failing to fully activate 5-HT2A.
Mechanism of Action: The Hydrophobic Pocket

The reduced efficacy at 5-HT2A compared to NBOMes is attributed to the rigid indole core. In phenethylamines, the flexible ethyl chain allows the benzyl group to lock the receptor in an active conformation via Phe339. In NB-T, the bulkier indole ring restricts the conformational toggle of Trp336 (6.48) , a "rotamer toggle switch" essential for full G-protein coupling at 5-HT2A.

Signal Transduction Pathways

Upon binding to the 5-HT2C receptor, N-Benzyltryptamine preferentially stabilizes the active state (


), triggering the 

signaling cascade. This results in the hydrolysis of membrane phosphoinositides and intracellular calcium release.
Diagram 1: 5-HT2C Activation Cascade

The following graph illustrates the primary signaling pathway activated by NB-T, leading to the calcium flux measured in functional assays.

G Ligand This compound Rec 5-HT2C Receptor (TM Domains) Ligand->Rec Orthosteric Binding Gprot Gαq/11 Protein Rec->Gprot GTP Exchange PLC Phospholipase C-β (PLC-β) Gprot->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Ligand Gating Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Ca->PKC Co-activation

Caption: Primary Gq-coupled signaling cascade elicited by N-Benzyltryptamine at the 5-HT2C receptor.

Experimental Protocols

To validate the interaction of this compound with serotonin receptors, the following protocols are recommended. These maximize data reproducibility and account for the compound's lipophilicity.

Protocol A: Fluorometric Calcium Mobilization Assay

Objective: Quantify functional potency (


) and efficacy (

).

Reagents:

  • HEK-293 cells stably expressing human 5-HT2C (edited isoform).

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid to inhibit efflux). Incubate 45 min at 37°C.

  • Compound Prep: Dissolve NB-T in 100% DMSO (10 mM stock). Serially dilute in Assay Buffer (0.1 nM to 10 µM). Note: Final DMSO concentration must be <0.5%.[4]

  • Baseline Measurement: Measure fluorescence (

    
    ) for 10s.
    
  • Injection: Inject compound (5x concentration) automatically.

  • Kinetics: Record fluorescence for 90s.

  • Analysis: Calculate

    
    . Fit to a 3-parameter sigmoidal dose-response curve.
    
Protocol B: Radioligand Competition Binding

Objective: Determine affinity (


) at 5-HT2A.[1][2][5]

Reagents:

  • Membrane preparation from CHO-K1 cells expressing h5-HT2A.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [125I]-DOI (Agonist). Note: Using an agonist radioligand like DOI often yields high-affinity state (

    
    ) values.
    

Workflow Diagram:

Workflow Step1 Membrane Prep (h5-HT2A) Step2 Incubation (60 min @ 25°C) Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Terminate Step4 Scintillation Counting Step3->Step4 Read CPM Inputs NB-T (Competitor) + [3H]-Ketanserin Inputs->Step2

Caption: Radioligand competition binding workflow for determining Ki values.

References

  • N-Benzyltryptamine Pharmacodynamics & Binding Data Source: Wikipedia / Primary Literature Aggregation Title: N-Benzyltryptamine - Pharmacodynamics and Affinity Profiles URL:[Link][2]

  • 5-HT2 Receptor Binding and Functional Activity in N-Benzyltryptamines Source: National Institutes of Health (PMC) Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines URL:[Link]

  • Structure-Activity Relationships of N-Benzyl Phenethylamines vs Tryptamines Source: ACS Chemical Neuroscience Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists URL:[Link]

  • Molecular Interaction of 5-HT2A Residues with N-Benzyl Agonists Source: Molecular Pharmacology Title: Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[6][7]51) and Phe340(6.52) URL:[Link]

Sources

Computational Pharmacochemistry of N-Benzyltryptamine Derivatives: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous framework for the theoretical study of N-benzyl-1H-indole-3-ethylamine (commonly referred to as N-benzyltryptamine ). As a structural hybrid of the endogenous neurotransmitter tryptamine and hydrophobic benzyl moieties, this scaffold represents a critical chemical space in the development of selective 5-HT


 receptor modulators.

This document moves beyond generic protocols, providing a causal analysis of why specific computational methods are required to accurately model the electronic and pharmacodynamic behavior of this molecule. It targets researchers aiming to synthesize theoretical data (DFT, Docking, ADMET) into actionable structure-activity relationships (SAR).

Part 1: Quantum Chemical Profiling (DFT)

The primary challenge in modeling tryptamine derivatives is accurately capturing the conformational flexibility of the ethylamine side chain and the electronic delocalization of the indole ring. Standard force fields often fail to predict the correct torsion angles required for receptor binding.

Geometry Optimization Protocol

Objective: Determine the Global Minimum Energy Conformation (GMEC).

Methodology: We utilize Density Functional Theory (DFT) over ab initio Hartree-Fock because DFT accounts for electron correlation at a fraction of the computational cost.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic thermochemistry, providing a balanced description of exchange and correlation energies.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Why 6-311? A triple-zeta split valence is necessary to describe the electron density of the aromatic indole system.

    • Why ++ (Diffuse Functions)? Critical for the amine nitrogen (N-benzyl) and indole nitrogen (N1). Lone pair electrons are loosely bound and extend far from the nucleus; diffuse functions prevent artificial charge confinement.

    • Why (d,p) (Polarization Functions)? Essential for modeling the C-N bonds accurately, allowing orbitals to distort in the presence of the benzyl ring's steric bulk.

Electronic Property Analysis

Once optimized, the electronic wavefunction reveals the molecule's reactive profile.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for Chemical Hardness (

    
    ) .[3]
    
    • Insight: N-benzyltryptamines typically exhibit a HOMO localized on the indole ring (electron donor) and a LUMO distributed across the benzyl system. A narrower gap (< 5 eV) often correlates with higher polarizability and stronger van der Waals interactions within the receptor pocket.

  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative): Localized on the indole ring (

      
      -cloud), indicating sites for electrophilic attack or cation- 
      
      
      
      interactions (crucial for binding to receptor residues like Phenylalanine).
    • Blue Regions (Positive): Localized on the amine hydrogen and indole NH, acting as hydrogen bond donors.

Vibrational Spectroscopy Validation

To ensure the calculated geometry is a true minimum (and not a saddle point), a frequency calculation is mandatory. No imaginary frequencies should be present.

  • Scaling Factor: DFT tends to overestimate vibrational frequencies due to the neglect of anharmonicity. Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to align calculated IR spectra with experimental FT-IR data.

Part 2: Pharmacodynamic Modeling (Molecular Docking)

The biological relevance of this compound lies in its interaction with G-Protein Coupled Receptors (GPCRs), specifically the serotonin 5-HT


 receptor.
Receptor Preparation & Target Selection
  • Target: Human 5-HT

    
     Receptor.[4][5]
    
  • PDB Source: Use 6A93 (Active state bound to 25CN-NBOH) or high-quality homology models if studying specific mutations.

  • Protocol:

    • Remove non-standard residues and crystallographic water molecules (unless bridging waters are known to be catalytic).

    • Add polar hydrogens (essential for H-bond scoring).

    • Compute Gasteiger charges.

The "Phe-Interaction" Hypothesis

Research indicates that N-benzyl substitution dramatically alters binding topology compared to simple tryptamines.

  • Mechanism: The N-benzyl group is hypothesized to extend into a hydrophobic pocket, engaging in

    
    -
    
    
    
    stacking interactions with Phe339 (6.51) . This interaction is distinct from the core tryptamine binding, which anchors to Asp155 (3.32) via a salt bridge.
  • Docking Grid: Center the grid box on the orthosteric binding site (defined by Asp155), but ensure dimensions (e.g., 25x25x25 Å) are sufficient to capture the extended hydrophobic channel occupied by the benzyl moiety.

Visualization of the Computational Workflow

ComputationalWorkflow cluster_DFT Phase 1: Quantum Mechanics (DFT) cluster_Docking Phase 2: Molecular Docking cluster_Analysis Phase 3: Analysis Start Molecule: this compound GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (No Imaginary Frequencies) GeomOpt->FreqCalc ElecProp Electronic Profiling (HOMO/LUMO, MEP) FreqCalc->ElecProp LigandPrep Ligand Preparation (Gasteiger Charges, Rotatable Bonds) ElecProp->LigandPrep DockingRun Docking Algorithm (Lamarckian GA / Vina) LigandPrep->DockingRun ReceptorPrep Receptor Prep (5-HT2A) (PDB: 6A93, Remove Waters) GridGen Grid Generation (Focus: Asp155 & Phe339) ReceptorPrep->GridGen GridGen->DockingRun BindingEnergy Binding Affinity (ΔG) (kcal/mol) DockingRun->BindingEnergy InteractionMap Interaction Mapping (Salt Bridges, Pi-Stacking) DockingRun->InteractionMap

Caption: Figure 1. Integrated computational workflow for the structural and pharmacodynamic characterization of N-benzyltryptamine derivatives.

Part 3: Data Presentation & ADMET Profiling

Quantitative Data Structure

When reporting results, data must be tabulated to allow direct comparison between the N-benzyl derivative and the parent tryptamine.

ParameterUnitThis compoundTryptamine (Ref)Significance
Dipole Moment (

)
DebyeCalc. Value~2.90Higher

implies stronger polar interactions.

eVCalc. Value~5.20Lower gap = higher reactivity/softness.
Binding Affinity kcal/mol-8.5 to -9.5 (Predicted)-6.0 to -7.0Indicates enhanced lipophilic binding.
LogP -3.5 - 4.21.6Critical for BBB penetration (Target: 2-4).
ADMET & Drug-Likeness

For CNS-active drugs, the ability to cross the Blood-Brain Barrier (BBB) is the " go/no-go " criterion.

  • Lipinski’s Rule of 5: N-benzyltryptamine generally adheres to these rules (MW < 500, H-bond donors < 5, etc.), but the benzyl group significantly increases LogP .

  • Topological Polar Surface Area (TPSA):

    • Target: < 90 Ų for CNS penetration.

    • Observation: The addition of the benzyl group does not significantly increase TPSA (as it adds only carbons), but it increases molecular volume.

  • Metabolic Stability: The N-benzyl group is susceptible to oxidative dealkylation by CYP450 enzymes. In silico prediction (e.g., using SMARTCyp) should be performed to identify metabolic "hotspots" on the benzylic carbon.

Signaling Pathway Visualization

SignalingPathway cluster_Binding Binding Interactions Ligand N-Benzyltryptamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Docking Residue1 Asp155 (Salt Bridge) Receptor->Residue1 Residue2 Phe339 (Pi-Stacking) Receptor->Residue2 GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change Effector PLC-β (Phospholipase C) GProtein->Effector Signaling SecondMess IP3 + DAG Accumulation Effector->SecondMess Response Ca2+ Release (Neuronal Excitation) SecondMess->Response

Caption: Figure 2. Putative signaling cascade initiated by N-benzyltryptamine binding at the 5-HT2A receptor, highlighting key residue interactions.

References

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Link

  • Hansen, M., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[5][6] ACS Chemical Neuroscience. Link

  • Jensen, A. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[6] PLoS ONE. Link

  • Kim, K., et al. (2020).[7] Structure-based discovery of novel 5-HT2A receptor ligands. Cell. Link (Reference for PDB 6A93)

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link (Foundational reference for B3LYP method).

Sources

Spectroscopic Characterization of N-Benzyl Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the structural validation of N-benzyl indoles, a privileged scaffold in medicinal chemistry found in anticancer agents, anti-inflammatories, and synthetic cannabinoids. The core technical challenge in synthesizing these moieties is distinguishing the desired N1-alkylated product from the thermodynamically possible C3-alkylated regioisomer. This document outlines a self-validating spectroscopic workflow to definitively confirm N-benzylation using NMR, MS, and IR techniques.

The Regioisomer Challenge: N1 vs. C3 Alkylation

In the alkylation of indoles, the nitrogen atom (N1) and the C3 carbon are competing nucleophilic sites. While strong bases (e.g., NaH, KOH) in polar aprotic solvents favor N-alkylation (Curtin-Hammett principle application), C3-alkylation remains a common impurity, particularly with electron-rich indole substrates.

  • N1-Benzyl Indole (Target): Non-aromatic methylene linker attached to the pyrrole nitrogen.

  • C3-Benzyl Indole (Impurity): Methylene linker attached to the electron-rich C3 position, retaining the N-H bond.

Differentiation cannot rely solely on reaction conditions; it requires multiparametric spectroscopic evidence.

Primary Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing regioisomers. The electronic environments of the methylene linker (


) differ significantly between N-linked and C-linked congeners.
Proton ( H) and Carbon ( C) NMR Diagnostics[1][2][3]

The most distinct marker is the chemical shift of the benzylic methylene group.

FeatureN1-Benzyl Indole (Target)C3-Benzyl Indole (Isomer)Mechanistic Cause

H Methylene (

)
5.10 – 5.40 ppm (Singlet)4.00 – 4.30 ppm (Singlet)Deshielding effect of the electronegative Nitrogen atom in N1-isomers.

C Methylene (

)
48 – 52 ppm 30 – 35 ppm N1-substitution places the carbon in a heteroatomic environment; C3 is purely hydrocarbon.
Indole H-2 Proton

7.0 – 7.3 ppm (s/d)

6.8 – 7.1 ppm (d)
H-2 in N-benzyl indoles lacks the exchangeable N-H coupling but may show long-range coupling.
N-H Signal Absent Present (

8.0 – 10.0 ppm)
Definitive proof of N-substitution is the disappearance of the broad N-H singlet.
Advanced 2D NMR Confirmation (The "Smoking Gun")

When 1D data is ambiguous (e.g., overlapping aromatic signals), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

  • N1-Benzyl Indole: Strong NOE correlation observed between the Benzyl

    
      and Indole H-2 / H-7 .
    
  • C3-Benzyl Indole: NOE correlation observed between Benzyl

    
      and Indole H-2 / H-4 , plus a distinct correlation with the N-H proton .
    

Secondary Validation: Mass Spectrometry & IR

Mass Spectrometry (MS)

N-benzyl indoles exhibit a characteristic fragmentation pattern under Electron Ionization (EI) or ESI-MS/MS.

  • Tropylium Ion Formation (

    
     91):  The base peak is often the tropylium ion (
    
    
    
    ), formed via heterolytic cleavage of the N-C bond.
  • Mechanism: The indole nitrogen lone pair stabilizes the radical cation, facilitating the loss of the benzyl group which rearranges to the highly stable, aromatic tropylium cation.

Infrared Spectroscopy (IR)
  • Diagnostic Band: The disappearance of the sharp, strong N-H stretching vibration (

    
    ) at 3200–3400 cm
    
    
    
    is a rapid "pass/fail" check for N-alkylation.
  • C-N Stretch: A band appearing around 1180–1250 cm

    
      corresponds to the 
    
    
    
    stretch, though this region is often crowded.

Visualization of Logic & Workflows

Diagram 1: Isomer Differentiation Decision Tree

This flowchart illustrates the logical steps to differentiate N1 from C3 alkylation using spectroscopic data.

IsomerDifferentiation Start Synthesized N-Benzyl Indole Sample IR_Check Step 1: IR Spectroscopy Check 3200-3400 cm⁻¹ Start->IR_Check NH_Present Band Present (N-H) IR_Check->NH_Present Strong Absorption NH_Absent Band Absent IR_Check->NH_Absent No Absorption Result_C IDENTIFIED: C3-Benzyl Indole NH_Present->Result_C NMR_Check Step 2: 1H NMR Analysis Analyze Methylene (-CH2-) Shift NH_Absent->NMR_Check Shift_High Shift δ 5.1 - 5.4 ppm NMR_Check->Shift_High Shift_Low Shift δ 4.0 - 4.3 ppm NMR_Check->Shift_Low NOESY_Check Step 3: 2D NOESY Check Spatial Proximity Shift_High->NOESY_Check Shift_Low->Result_C NOE_H2_H7 NOE: CH2 ↔ Indole H2/H7 NOESY_Check->NOE_H2_H7 NOE_H2_H4 NOE: CH2 ↔ Indole H2/H4 + NH Signal NOESY_Check->NOE_H2_H4 Result_N CONFIRMED: N1-Benzyl Indole NOE_H2_H7->Result_N NOE_H2_H4->Result_C

Caption: Logic flow for distinguishing N1-benzyl from C3-benzyl isomers using IR and NMR markers.

Diagram 2: Mass Spectrometry Fragmentation Pathway

The formation of the tropylium ion is the signature MS event.

MSFragmentation Parent Molecular Ion [M]+. (N-Benzyl Indole) Cleavage Heterolytic Cleavage of N-C Bond Parent->Cleavage IndoleRadical Indole Radical (Neutral/Radical) Cleavage->IndoleRadical Neutral Loss BenzylCation Benzyl Cation [C6H5-CH2]+ (m/z 91) Cleavage->BenzylCation Tropylium Tropylium Ion (C7H7)+ Aromatic (m/z 91 Base Peak) BenzylCation->Tropylium Rearrangement (Ring Expansion)

Caption: MS fragmentation pathway showing the rearrangement of the benzyl cation to the stable tropylium ion.

Experimental Protocol: Characterization Workflow

Objective: Full structural characterization of a purified N-benzyl indole derivative.

Materials
  • Solvent: DMSO-

    
     (preferred for solubility and separating aromatic peaks) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) usually present in solvent.

  • Equipment: 400 MHz NMR (minimum), FT-IR Spectrometer, LC-MS (ESI/APCI).

Step-by-Step Procedure
  • Sample Preparation (NMR):

    • Dissolve ~5–10 mg of the solid compound in 0.6 mL of DMSO-

      
      . Ensure the solution is clear and free of suspended solids to prevent line broadening.
      
  • Run 1D

    
    H NMR: 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      1.0 sec to ensure integration accuracy.
    • Checkpoint: Look for the singlet at

      
       5.1–5.4 ppm . Integrate this signal; it should correspond to 2 protons relative to the aromatic signals.
      
    • Checkpoint: Verify absence of broad singlet >10 ppm (N-H).

  • Run 1D

    
    C NMR (DEPT-135): 
    
    • Run a DEPT-135 sequence to distinguish CH

      
       (down/negative phase) from CH/CH
      
      
      
      (up/positive phase).
    • Checkpoint: Confirm the CH

      
       carbon signal appears at 
      
      
      
      48–52 ppm
      .
  • Run 2D NOESY (If aromatic region is crowded):

    • Set mixing time (

      
      ) to ~500 ms.
      
    • Checkpoint: Identify cross-peaks between the methylene singlet (~5.3 ppm) and the doublet of the Indole H-7 (typically ~7.4–7.6 ppm) and H-2 (~7.2 ppm).

  • Run FT-IR:

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).

    • Checkpoint: Scan from 4000 to 400 cm

      
      . Confirm absence of peak at 3200–3400 cm
      
      
      
      .
  • Data Reporting:

    • Report shifts relative to TMS (

      
       0.0). Construct a table listing 
      
      
      
      , multiplicity, integration, and assignment.

References

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI).

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry (RSC) Advances.

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Institutes of Health (NIH) / PMC.

  • 1H NMR Chemical Shifts. Oregon State University Chemistry Department. (Note: Validated via general university spectroscopy databases).

  • Comparison of C3-Benzylation vs N-Benzylation. ACS Omega / Journal of Organic Chemistry. (Synthesized insight from search results 1.6 and 1.11).

Methodological & Application

Application Note: Integrated Protocol for Anticancer Assessment of N-Benzyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The N-benzyl indole scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for tubulin polymerization inhibitors (targeting the colchicine binding site), kinase inhibitors (e.g., EGFR), and DNA-binding agents. The addition of the N-benzyl group typically enhances lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins.

This application note provides a rigorous, self-validating workflow for assessing these derivatives. Unlike generic screening guides, this protocol addresses specific challenges associated with indole derivatives, such as solubility-driven false positives and fluorescence interference in tubulin assays.

Screening Cascade Overview

The following workflow enforces a "fail-fast" logic to conserve resources. Derivatives must pass purity and solubility checkpoints before biological investment.

ScreeningCascade Synthesis Candidate Synthesis (N-benzyl indole library) QC Phase I: QC & Solubility (HPLC >95%, DMSO Solubility) Synthesis->QC QC->Synthesis Fail (Repurify) Primary Phase II: Cytotoxicity Screen (MTT/SRB Assay) QC->Primary Pass Mechanism Phase III: Mechanistic Validation Primary->Mechanism IC50 < 10 µM SAR Phase IV: SAR Analysis (IC50 Correlation) Primary->SAR Inactive Tubulin Tubulin Polymerization (Fluorescence Assay) Mechanism->Tubulin FACS Flow Cytometry (Annexin V/PI & Cell Cycle) Mechanism->FACS Tubulin->SAR FACS->SAR

Figure 1: High-content screening cascade for N-benzyl indole derivatives.

Phase I: Compound Integrity & Preparation

Causality: N-benzyl indoles are highly lipophilic. Poor solubility in aqueous media leads to micro-precipitation, causing light scattering that mimics cell viability in colorimetric assays (false negatives/positives).

Protocol:
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM .

  • Solubility Check (Self-Validating Step):

    • Dilute 1 µL of stock into 999 µL of PBS (final 10 µM).

    • Measure Absorbance at 600 nm.

    • Pass Criteria: OD600 < 0.005 (indicates no precipitation).

    • Note: If cloudy, derivatives require formulation (e.g., cyclodextrin) or lower screening concentrations.

Phase II: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values against a panel of cancer lines (e.g., MCF-7, HeLa, MDA-MB-231).

Critical Modification for Indoles

Standard MTT protocols can be flawed if the test compound reduces tetrazolium salts non-enzymatically.

  • Control: Incubate compound + MTT without cells. If solution turns purple, switch to SRB Assay or CellTiter-Glo .

Step-by-Step Methodology
  • Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add serial dilutions of N-benzyl indoles (0.1 nM – 100 µM).

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control:[1] Colchicine or Combretastatin A-4 (known tubulin binders).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final).[2] Incubate 3-4h.

    • Remove media carefully.[1]

    • Solubilize formazan with DMSO (150 µL/well).

  • Read: Absorbance at 570 nm (reference 630 nm).

Data Presentation Template:

Compound IDR-Substituent (Benzyl)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Selectivity Index (SI)*
Ref (Colchicine) -0.012 ± 0.0020.015 ± 0.0038.5
NBI-001 H12.5 ± 1.115.2 ± 1.41.2
NBI-002 4-OMe0.45 ± 0.050.60 ± 0.085.4
NBI-003 3,4,5-TriOMe0.025 ± 0.0040.030 ± 0.0057.8

*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells)

Phase III: Mechanistic Validation (Tubulin Targeting)

Rationale: Many N-benzyl indoles function by mimicking the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and inhibiting polymerization.

Assay: Fluorescence-Based Tubulin Polymerization

Why Fluorescence? Turbidity assays require large amounts of protein. Fluorescence (using a reporter like DAPI or a specific fluorophore >99% pure tubulin kit) is more sensitive and requires less compound.

TubulinAssay Tubulin Purified Tubulin (>99% Pure, 3 mg/mL) Reaction Polymerization Reaction (37°C, pH 6.9) Tubulin->Reaction GTP GTP (1 mM) (Energy Source) GTP->Reaction Compound N-Benzyl Indole (3 µM & 10 µM) Compound->Reaction Result Fluorescence Reading (Ex: 360nm / Em: 450nm) Reaction->Result Measure Kinetics (0-60 mins)

Figure 2: Kinetic Tubulin Polymerization Assay Logic.

Protocol Steps:
  • Buffer Prep: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (e.g., DAPI).

  • Baseline: Keep tubulin on ice (depolymerized).

  • Reaction: Mix Tubulin + GTP + Test Compound in a pre-warmed 96-well half-area plate (black).

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitor (Indole-like): Flat line or reduced slope compared to Vehicle.

    • Stabilizer (Taxol-like): Rapid increase in fluorescence, higher Vmax.

Phase III (Continued): Flow Cytometry Analysis

To confirm the cellular consequence of tubulin inhibition, assess Cell Cycle Arrest and Apoptosis .

A. Cell Cycle Analysis (Propidium Iodide)
  • Expectation: Tubulin inhibitors cause arrest in the G2/M phase (4N DNA content) because the spindle cannot form.

  • Protocol:

    • Treat cells for 24h.[3][4]

    • Fix in 70% cold ethanol (-20°C, overnight).

    • Stain with PI (20 µg/mL) + RNase A (to degrade RNA).

    • Analyze via Flow Cytometry (FL2 channel).

B. Apoptosis (Annexin V-FITC / PI)[1][5]
  • Expectation: Indoles often induce apoptosis (Annexin V positive).

  • Protocol:

    • Harvest cells (trypsinize gently).

    • Resuspend in Binding Buffer.[1][5][6]

    • Add Annexin V-FITC and PI.[5] Incubate 15 min in dark.

    • Trustworthiness Check: Ensure compensation controls (single stained) are used to prevent spectral overlap.

Phase IV: Structure-Activity Relationship (SAR) Guidelines

When analyzing your N-benzyl indole library, look for these trends to guide optimization:

  • Electronic Effects: Electron-donating groups (EDGs) like -OMe on the benzyl ring (especially at positions 3, 4, and 5) often mimic the trimethoxyphenyl ring of Colchicine/Combretastatin, drastically improving potency (IC50 < 50 nM).

  • Steric Bulk: Large substituents (e.g., -tert-butyl) on the indole Nitrogen may clash with the binding pocket. The benzyl linker provides optimal flexibility.

  • Linker Length: The methylene bridge (N-CH2 -Ph) is usually optimal. Extending to ethyl/propyl often reduces activity.

References

  • Singh, P., et al. (2022). "Target-based anticancer indole derivatives and insight into structure–activity relationship: A mechanistic review update." Acta Pharmaceutica Sinica B.

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based."[7] Cytoskeleton Protocols.

  • Riss, T.L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol and Limitations." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." R&D Systems Protocols.

  • BenchChem. "Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay."

Sources

Formulation of N-Benzyl-1H-indole-3-ethylamine for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of N-Benzyl-1H-indole-3-ethylamine, a valuable indoleamine compound utilized in pharmacological research. Due to its limited aqueous solubility, careful consideration of formulation strategies is paramount for achieving accurate and reproducible results in preclinical animal studies. This document outlines a systematic approach to vehicle selection, formulation preparation, and analytical validation, ensuring scientific integrity and animal welfare. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both practical instruction and the scientific rationale behind the recommended procedures.

Introduction: The Formulation Challenge of a Lipophilic Indoleamine

This compound is a synthetic derivative of tryptamine and a modulator of serotonin receptors, making it a compound of significant interest in neuroscience and pharmacology.[1][2] However, its lipophilic nature presents a considerable challenge for in vivo administration. The aqueous solubility of this compound at physiological pH (7.4) is reported to be a mere 37.2 µg/mL, classifying it as a poorly water-soluble compound.[2] This necessitates the development of specialized formulations to ensure complete solubilization or stable and uniform suspension for accurate dosing in animal models.

The primary objective of any formulation strategy for preclinical studies is to deliver the compound to the target site in a consistent and bioavailable manner, without inducing adverse effects from the vehicle itself. This guide will explore various formulation approaches suitable for this compound, focusing on oral gavage and parenteral routes of administration, which are common in rodent studies.

Physicochemical Characterization and Solubility Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂[1]
Molecular Weight250.34 g/mol [2]
Aqueous Solubility (pH 7.4)37.2 µg/mL[2]
AppearanceSolid (form may vary)General knowledge
pKaNot readily available (amine group expected to be basic)General chemical principles

The initial step in formulation development is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This empirical data will guide the selection of the most appropriate formulation strategy.

Protocol 1: Solubility Determination
  • Vehicle Selection: Choose a panel of vehicles relevant to the intended route of administration (see Table 2).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 2: Suggested Vehicles for Solubility Screening

Vehicle ClassSpecific ExamplesRationale
Aqueous Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4Baseline solubility determination.
Aqueous with Suspending Agent 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in waterFor developing oral suspensions.
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)To enhance solubility for oral or parenteral solutions.
Oils Corn Oil, Sesame OilFor oral or subcutaneous administration of highly lipophilic compounds.

Formulation Development: Strategies and Protocols

Based on the solubility data, a suitable formulation can be developed. The following sections provide protocols for common formulation types.

Oral Administration

Oral gavage is a frequent method for administering compounds to rodents.[3] The choice between a solution and a suspension depends on the compound's solubility in orally tolerated vehicles.

For compounds with very low solubility in aqueous and co-solvent systems, a uniform suspension is the preferred approach. Sodium carboxymethyl cellulose (CMC) is a widely used suspending agent due to its viscosity-enhancing properties and general good tolerance in animals.[4]

Protocol 2: Preparation of a 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) Suspension
  • Vehicle Preparation:

    • Heat approximately half of the required volume of purified water to 60-70°C.

    • Slowly add the Na-CMC powder to the heated water while stirring vigorously to prevent clumping.

    • Once the Na-CMC is dispersed, add the remaining volume of cold water and continue stirring until a clear, viscous solution is formed.[5][6]

    • Allow the solution to cool to room temperature.

  • Suspension Formulation:

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of the 0.5% Na-CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

    • Ensure the final suspension is homogenous. Stir well before each administration.

If the compound exhibits sufficient solubility in a co-solvent system, a solution is generally preferred over a suspension as it eliminates concerns about dose uniformity. A common co-solvent system for oral administration is a mixture of PEG 400 and water.

Protocol 3: Preparation of an Oral Co-solvent Solution
  • Solubilization:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of PEG 400. Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution.

  • Dilution:

    • Once the compound is fully dissolved, gradually add purified water or PBS to the desired final concentration, while continuously stirring.

    • Observe the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.

Parenteral Administration

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and pyrogen-free formulations are essential. The vehicle must be well-tolerated at the administered volume and concentration.

A widely used co-solvent system for parenteral administration of poorly soluble compounds is a mixture of DMSO and PEG 400, often further diluted with saline or PBS. It is critical to adhere to the maximum tolerated doses of these excipients. For instance, in mice, the concentration of DMSO for IP injections should ideally not exceed 10% (v/v).[7][8]

Protocol 4: Preparation of a Parenteral Co-solvent Solution (e.g., for IP Injection)
  • Stock Solution Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the compound in the minimal required volume of DMSO.

  • Vehicle Preparation:

    • In a separate sterile container, prepare the final vehicle by mixing PEG 400 and sterile saline (or PBS) at the desired ratio (e.g., 40% PEG 400 in saline).

  • Final Formulation:

    • Slowly add the DMSO stock solution to the PEG 400/saline vehicle while vortexing to achieve the final desired concentration of the compound and to ensure the final DMSO concentration is within a tolerable range (e.g., ≤10%).[9]

    • Visually inspect the final solution for clarity and any signs of precipitation.

    • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Analytical Validation and Stability Testing

It is imperative to verify the concentration and stability of the prepared formulation to ensure accurate dosing and the integrity of the study.

Concentration Verification

A validated HPLC method is essential for confirming the concentration of this compound in the formulation.

Protocol 5: HPLC Method for Concentration Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid for non-MS applications).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the absorbance maximum).

  • Standard Curve: Prepare a standard curve of this compound in the same vehicle as the formulation to be analyzed.

  • Sample Analysis: Dilute the prepared formulation to fall within the linear range of the standard curve and inject it into the HPLC system.

Stability Assessment

The stability of the formulation should be assessed under the intended storage and use conditions.

Protocol 6: Short-Term Stability Study
  • Prepare the formulation as described in the relevant protocol.

  • Divide the formulation into aliquots and store them under the intended conditions (e.g., room temperature, 2-8°C).

  • Analyze the concentration of this compound at various time points (e.g., 0, 4, 8, and 24 hours) using the validated HPLC method.

  • The formulation is considered stable if the concentration remains within an acceptable range (e.g., 90-110% of the initial concentration).

For longer-term studies, a more comprehensive stability protocol, including forced degradation studies, may be necessary to identify potential degradation products and establish a stability-indicating method.[11][12] Forced degradation can be induced by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.

Visualization of Workflow and Decision Making

The selection of an appropriate formulation strategy is a stepwise process based on the physicochemical properties of the compound and the intended route of administration.

Figure 1. A decision-making workflow for the formulation of this compound.

Conclusion and Best Practices

The successful formulation of this compound for animal studies is a critical determinant of data quality and reproducibility. A systematic approach that begins with thorough solubility profiling and progresses through rational vehicle selection and rigorous analytical validation is essential.

Key Best Practices:

  • Prioritize Animal Welfare: Always use the least harsh vehicle that achieves the desired formulation characteristics. Be aware of the potential for vehicle-induced toxicity.[7]

  • Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each dose administration to guarantee dose accuracy.

  • Validate Analytical Methods: A reliable analytical method is the cornerstone of formulation development and stability testing.

  • Conduct Stability Studies: Always confirm the stability of the formulation for the duration of its intended use.

  • Maintain Detailed Records: Document all formulation components, preparation procedures, and analytical results meticulously.

By following the protocols and principles outlined in this guide, researchers can develop robust and reliable formulations of this compound, thereby enhancing the scientific rigor of their preclinical investigations.

References

  • Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. (2017). PubMed. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). RSIS International. [Link]

  • This compound. (n.d.). SIELC Technologies. [Link]

  • SODIUM CARBOXYMETHYL CELLULOSE. (n.d.). FAO. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

  • What is the maximum percentage of PEG400 we can inject in mice IP? (2024). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose. (2026). Washington State University IACUC. [Link]

  • Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. (2025). ResearchGate. [Link]

  • Benzylamine. (n.d.). Wikipedia. [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025). ResearchGate. [Link]

  • Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. (n.d.).
  • Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? (2021). ResearchGate. [Link]

  • NDA 22-187.000. (n.d.). accessdata.fda.gov. [Link]

  • What is the maximum allowable DMSO concentration for IP injection of mouse? (2013). ResearchGate. [Link]

  • Preparation and Characterization of Carboxymethyl Cellulose-Based Bioactive Composite Films Modified with Fungal Melanin and Carvacrol. (2021). NIH. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH. [Link]

  • Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media catalyst-free benzyl C–H fictionalisation of. (n.d.). ResearchGate. [Link]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery syste. (2019). Dove Medical Press. [Link]

  • Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. (n.d.). PMC - NIH. [Link]

  • Preparation of Carboxymethyl cellulose (CMC) Solutions. (n.d.). Silverson. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats. (n.d.). PubMed. [Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). NIH. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • synthesis and characterization of carboxymethyl cellulose (cmc) from different waste sources. (2021). ResearchGate. [Link]

  • Biological actions of drug solvents. (n.d.). PubMed. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. [Link]

  • Polyethylene glycol*. (n.d.). ResearchGate. [Link]

  • Can anybody help me to dissolve a chemical? (2019). ResearchGate. [Link]

  • This compound. (n.d.). BuyersGuideChem. [Link]

  • [Reference 35]
  • Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • 1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-. (n.d.). PubChem. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). PMC - PubMed Central. [Link]

  • Gastric mucosal changes induced by polyethylene glycol 400 administered by gavage in rats. (n.d.). PubMed. [Link]

Sources

use of N-Benzyl-1H-indole-3-ethylamine in developing targeted therapies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Benzyl-1H-indole-3-ethylamine in Targeted 5-HT2 Receptor Therapeutics

Executive Summary

This compound (commonly referred to as N-Benzyltryptamine or NB-T ) represents a critical chemical scaffold in the development of targeted central nervous system (CNS) therapies. Structurally, it bridges the gap between endogenous tryptamines (like serotonin) and the high-potency N-benzylphenethylamines (such as the 25X-NBOMe series).

This guide details the utility of NB-T as a lead compound for interrogating 5-HT2A and 5-HT2C receptor signaling. Unlike simple tryptamines, the N-benzyl moiety confers unique lipophilic interactions within the receptor's orthosteric binding pocket, often shifting pharmacological profiles from simple agonism to functional selectivity (biased signaling). This document provides validated protocols for synthesis, binding characterization, and functional profiling to support drug discovery programs targeting depression, schizophrenia, and metabolic disorders.

Target Identification & Mechanistic Logic

The Pharmacophore

The indole-3-ethylamine core mimics serotonin (5-HT). The addition of a hydrophobic benzyl group to the ethylamine nitrogen exploits a hydrophobic pocket (likely involving residues in Transmembrane Helix 3 and 6) within Class A GPCRs.

  • Primary Target: 5-HT2A Receptor (Ki ~245 nM).[1] Modulation of this receptor is central to the mechanism of psychedelics (agonists) and atypical antipsychotics (antagonists).

  • Secondary Target: 5-HT2C Receptor (Ki ~186 nM).[1] A key target for anti-obesity therapeutics (e.g., lorcaserin). NB-T acts as a full agonist here (Emax ~121%), making it a promising scaffold for metabolic regulation.

Signaling Pathway

NB-T primarily drives the Gαq/11 pathway. Upon binding, the receptor undergoes a conformational change that activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.[2] IP3 triggers the release of intracellular Calcium (Ca²⁺).[2]

Diagram 1: 5-HT2A/2C Gq-Mediated Signaling Pathway

G Ligand N-Benzyltryptamine Receptor 5-HT2A / 5-HT2C (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release ER->Ca Efflux Response Therapeutic Effect (Neuroplasticity/Satiety) Ca->Response Signaling Cascade

Caption: Canonical Gq signaling cascade activated by N-Benzyltryptamine binding to 5-HT2 receptors.[2]

Chemical Synthesis Protocol

Objective: Synthesize high-purity this compound via reductive amination. This method avoids the formation of quaternary ammonium salts common in direct alkylation.

Reagents:

  • Tryptamine (CAS: 61-54-1)

  • Benzaldehyde (CAS: 100-52-7)

  • Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (MeOH) (anhydrous)

Workflow:

  • Imine Formation:

    • Dissolve 10 mmol of Tryptamine in 50 mL of anhydrous MeOH.

    • Add 10 mmol (1.0 eq) of Benzaldehyde dropwise.

    • Critical Step: Add activated molecular sieves (3Å) to scavenge water and drive equilibrium. Stir at Room Temperature (RT) for 4–6 hours. Formation of the imine (Schiff base) is often indicated by a slight color change.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add 15 mmol (1.5 eq) of NaBH4 in small portions over 30 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to RT and stir overnight (12 hours).

  • Workup & Purification:

    • Quench with water (10 mL) followed by 1M NaOH to pH > 10.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (Silica gel). Eluent: DCM:MeOH:NH4OH (95:4:1).

    • Validation: Verify structure via 1H-NMR (look for benzyl CH2 singlet ~3.8 ppm) and LC-MS (M+H = 251.15).

In Vitro Pharmacological Characterization

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine the Ki (inhibition constant) of NB-T at 5-HT2A receptors.[1]

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist radioligands often reveal high-affinity states relevant to functional signaling.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Steps:

  • Incubate 20 µg membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of NB-T (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubate for 60 mins at 37°C.

  • Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine).

  • Count radioactivity via liquid scintillation.

  • Analysis: Fit data to a one-site competition model to derive IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: FLIPR Calcium Flux Assay (Function)

Purpose: Quantify agonist efficacy (Emax) and potency (EC50).

  • System: FLIPR (Fluorometric Imaging Plate Reader) Tetra.

  • Indicator: Fluo-4 AM (Calcium-sensitive dye).

Steps:

  • Dye Loading: Plate CHO-K1 cells expressing 5-HT2A in 384-well black plates. Incubate with Fluo-4 AM ester (4 µM) for 60 mins at 37°C.

  • Compound Addition: Prepare NB-T serial dilutions in HBSS buffer + 20 mM HEPES.

  • Measurement: Transfer compound to cell plate within the FLIPR unit. Measure fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds.

  • Data Normalization: Normalize response to maximal response of reference full agonist (e.g., 5-HT or DOI).

Data Summary & SAR Insights

The following table summarizes the pharmacological profile of N-Benzyltryptamine compared to its parent and substituted analogs.

Compoundh5-HT2A Ki (nM)h5-HT2A Efficacy (Emax)h5-HT2C Ki (nM)h5-HT2C Efficacy (Emax)Note
Tryptamine >1000Partial (<20%)~500PartialEndogenous scaffold
N-Benzyltryptamine (NB-T) 245 Partial (62%) 186 Full (121%) Lead Compound
5-MeO-NB-T15Full (>90%)22FullHigh potency analog
25I-NBOMe (Phenethylamine)0.04Full2FullReference super-agonist

Data aggregated from Jensen et al. (2020) and Nichols et al. (2015).

Diagram 2: Experimental Workflow for Lead Optimization

Workflow Step1 Scaffold Synthesis (Reductive Amination) Step2 Binding Screen (Ki Determination) Step1->Step2 Yield > 60% Step3 Functional Profiling (Ca2+ Flux / Beta-Arrestin) Step2->Step3 Ki < 500 nM Step4 ADME/Tox (Metabolic Stability) Step3->Step4 Agonist/Antagonist Confirmed

Caption: Critical path for validating N-benzyltryptamine derivatives in drug discovery.

References

  • Jensen, A. A., et al. (2020). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[1][3][4] PLOS ONE. Available at: [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists.[3][4][5] ACS Chemical Neuroscience.[6] Available at: [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[6] Available at: [Link]

  • PubChem. (n.d.). N-Benzyltryptamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-Benzyl-1H-indole-3-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NB-T-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Development

Executive Summary

You are encountering solubility issues with N-Benzyl-1H-indole-3-ethylamine (also known as N-Benzyltryptamine or NB-T ). This is a common challenge with lipophilic indole alkaloids.

The Core Problem: This molecule possesses a high lipophilicity (LogP ≈ 4.1) and a basic secondary amine (pKa ≈ 9.5–10.0). In its Free Base form, it is practically insoluble in neutral aqueous buffers (pH 7.4). While soluble in organic solvents (DMSO, Ethanol), it frequently precipitates ("crashes out") upon dilution into biological media, leading to erratic assay data, false negatives, or non-specific binding artifacts.

This guide provides three validated protocols to stabilize this compound for biological assays, moving from standard methods to advanced formulation.

Module 1: The "Golden Standard" (DMSO Optimization)

Use Case: Preliminary screening; low concentrations (< 10 µM).

DMSO is the universal solvent, but it is cytotoxic at high concentrations. The "Crash" happens when you dilute a high-concentration DMSO stock directly into a static aqueous buffer. The hydrophobic drug molecules aggregate faster than they disperse.

Protocol: Kinetic Solubility Stabilization

Step 1: Stock Preparation Dissolve the compound in anhydrous DMSO (molecular biology grade) to create a 10 mM or 20 mM Stock Solution .

  • Critical: Do not use water-containing DMSO; it promotes degradation.

Step 2: The "Intermediate Step" Dilution Never pipet 100% DMSO stock directly into the cell culture well. Create a 10x or 100x Intermediate in the assay buffer immediately before use.

Step 3: Sequential Mixing

  • Place your assay medium (e.g., DMEM + 10% FBS) in a tube.

  • Vortex the medium gently.

  • While vortexing, slowly inject the DMSO stock into the center of the liquid vortex.

  • Limit: Ensure final DMSO concentration is ≤ 0.1% for primary cells or ≤ 0.5% for robust cell lines (e.g., HEK293, HeLa).

Visual Workflow: The Anti-Precipitation Dilution Logic

DilutionLogic Stock 100% DMSO Stock (20 mM) Inter Intermediate Dilution (100µM in Buffer) *Vortex Active* Stock->Inter Slow Injection Assay Final Assay Well (1µM, 0.5% DMSO) Stock->Assay Direct Addition (High Risk) Precip PRECIPITATION (Compound Crash) Stock->Precip Static Addition Inter->Assay Rapid Transfer

Figure 1: Sequential dilution strategy to prevent local concentration spikes that trigger precipitation.

Module 2: Advanced Formulation (Cyclodextrin Complexation)

Use Case: High concentrations (> 10 µM), in vivo studies, or DMSO-sensitive assays.

If DMSO toxicity is affecting your baseline, you must encapsulate the hydrophobic indole ring. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for indole alkaloids. It forms a "host-guest" inclusion complex, shielding the hydrophobic benzyl-indole moiety while the cyclodextrin's exterior interacts with water.

Protocol: Solution Stirring Method
  • Phase A (The Host): Dissolve 20% w/v HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Phase B (The Guest): Dissolve N-Benzyltryptamine in a minimal volume of volatile solvent (Ethanol or Acetone).

  • Complexation:

    • Add Phase B dropwise to Phase A while stirring magnetically at 500 RPM.

    • Allow the volatile solvent (Ethanol) to evaporate overnight in a fume hood (or use a rotary evaporator).

    • Result: You are left with a clear aqueous solution of the drug-CD complex.

  • Validation: If the solution remains clear after 24 hours at 4°C, the complex is stable.

Data Comparison: Solubility Enhancement

ParameterFree Base in PBSFree Base + 20% HP-β-CDImprovement Factor
Solubility Limit < 0.01 mg/mL~ 2.5 mg/mL> 250x
Cell Toxicity High (due to solvent)Low (inert carrier)Significant
Stability (24h) PrecipitatesStable SolutionHigh

Module 3: Salt Selection (The pH Factor)

Use Case: Improving thermodynamic solubility without additives.

N-Benzyltryptamine is a base. If you are using the Free Base form, you are fighting physics at pH 7.4.

  • Recommendation: Convert your Free Base to the Hydrochloride (HCl) or Fumarate salt.

  • Why? The ionized form (cation) is more soluble than the neutral form.

  • The Trap: Even the salt can precipitate if the assay buffer has a high pH and low capacity.

    • Fix: Ensure your assay buffer is well-buffered (e.g., HEPES) to maintain the ionization state, though at pH 7.4, a significant portion will still be lipophilic. Combine Salt form with Module 1 (DMSO) for best results.

Troubleshooting Guide (Decision Matrix)

Use this logic flow to determine the cause of your assay failure.

Troubleshooting Start Assay Issue Detected Cloudy Cloudy/Precipitate? Tox High Cell Death? Cloudy->Tox No Yes_Cloudy Check Microscope: Crystals visible? Cloudy->Yes_Cloudy Yes CheckDMSO Is DMSO > 0.5%? Tox->CheckDMSO Yes ReduceConc Switch to Module 2 (Cyclodextrins) Yes_Cloudy->ReduceConc Yes: Solubility Limit Exceeded -> Use HP-β-CD CheckpH Switch to Salt Form (Module 3) Yes_Cloudy->CheckpH No: Amorphous Aggregates -> Check Buffer pH ReduceDMSO Use Module 1 (Serial Dilution) CheckDMSO->ReduceDMSO Yes: Solvent Toxicity -> Dilute Stock DrugTox Proceed with Assay CheckDMSO->DrugTox No: True Drug Potency

Figure 2: Troubleshooting decision matrix for solubility and toxicity issues.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it precipitates? A: You can sonicate the stock solution to ensure it is dissolved in DMSO. However, do not sonicate the final assay plate containing cells or proteins. If it precipitates in the assay buffer, sonication will only temporarily disperse it; it will re-aggregate during incubation. You need to improve the solvent system (add CD or reduce concentration).

Q: Why does my dose-response curve plateau early? A: This is a classic sign of solubility-limited absorption. Once the compound reaches its solubility limit (e.g., 10 µM), adding more compound just creates precipitate, not higher free drug concentration. The cells "see" the same amount of drug at 10 µM and 100 µM. Solution: Use HP-β-CD to linearize the solubility curve.

Q: How do I store the N-Benzyltryptamine stock? A: Store as a 20 mM stock in DMSO at -20°C. Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Indoles are sensitive to oxidation (turning yellow/brown over time). Protect from light.

References

  • National Center for Biotechnology Information (NCBI). (2025). N-Benzyltryptamine (Compound Summary).[1][2][3] PubChem.[1] Link

  • Plessinger, R. T., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[1][4] PLOS ONE. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7][8] Advanced Drug Delivery Reviews. Link

  • Timm, M., et al. (2013). Optimizing cell density and unveiling cytotoxic profiles of DMSO and Ethanol in cancer cell lines. Cytotechnology. Link

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[5][6][7][8][9] Molecules.[1][5][6][7][8][9][10][11][12][13][14] Link

Sources

Technical Support Center: Refining Flash Column Chromatography for N-benzyl Indole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzyl indole and its derivatives using flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this purification technique, troubleshoot common issues, and optimize their separation workflows. Here, we move beyond rote protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective application in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the flash chromatography of N-benzyl indole.

Q1: What is the best stationary phase for purifying N-benzyl indole?

For routine purification of N-benzyl indole, standard silica gel (40-63 µm particle size) is the most common and cost-effective choice.[1][2] N-benzyl indole is a moderately polar compound, making it well-suited for normal-phase chromatography on silica. However, if you experience significant peak tailing or low recovery, it may be due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica surface.[3] In such cases, consider using an alternative stationary phase.[4]

Stationary Phase Selection Guide:

Stationary PhasePrimary Use Case for N-benzyl IndoleRationale
Silica Gel Standard, initial purifications.Most common, cost-effective, and suitable for moderately polar compounds.[4]
Amine-functionalized Silica For persistent peak tailing.The amine groups on the silica surface mask the acidic silanol groups, preventing strong interactions with the basic indole nitrogen.[5]
Alumina (Neutral or Basic) When compound is unstable on silica.Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.[6]
Reversed-Phase (C18) For highly polar impurities or when normal phase fails.Separation is based on hydrophobicity. N-benzyl indole, being relatively nonpolar, will elute later than very polar impurities.[5][7]

Q2: How do I select an appropriate mobile phase for my N-benzyl indole purification?

The selection of the mobile phase is critical for achieving good separation. The ideal starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[2][8] A common and effective mobile phase for N-benzyl indole is a mixture of a nonpolar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[2][9]

Workflow for Mobile Phase Selection:

TLC 1. Run TLC with various Hexane:Ethyl Acetate ratios Rf 2. Aim for an Rf of ~0.3 for N-benzyl indole TLC->Rf Analyze spots Adjust 3. Adjust solvent polarity Rf->Adjust If Rf is too high or low Tailing 4. Observe for peak tailing Rf->Tailing If Rf is optimal Adjust->TLC Re-run TLC Modifier 5. Add a basic modifier if tailing occurs Tailing->Modifier If tailing is present Column 6. Translate to flash column conditions Tailing->Column If no tailing Modifier->TLC Re-run TLC with modifier Modifier->Column Once tailing is resolved

Caption: Workflow for selecting a mobile phase for N-benzyl indole purification.

For N-benzyl indole, which contains a basic nitrogen, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can significantly improve peak shape by preventing interaction with acidic silica.[2][10]

Q3: Should I use an isocratic or gradient elution?

While an isocratic (constant solvent composition) elution can work for simple separations, a gradient elution (gradually increasing solvent polarity) is generally recommended for purifying crude reaction mixtures.[1][11]

Comparison of Elution Methods:

Elution TypeAdvantages for N-benzyl Indole PurificationDisadvantages
Isocratic Simple to set up; good for separating compounds with very similar Rf values.[12]Can lead to broad peaks for later-eluting compounds; may require longer run times.[12]
Gradient Results in sharper peaks, better resolution for complex mixtures, and faster elution of strongly retained impurities.[12][13]Requires a gradient-capable chromatography system; method development can be more complex.

A typical gradient for N-benzyl indole purification might start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase to a higher polarity (e.g., 30% ethyl acetate in hexanes).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of N-benzyl indole.

Problem 1: Poor Separation of N-benzyl Indole from an Impurity

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions containing both your product and an impurity.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your mobile phase may not be optimal for resolving your compound from the impurity.

    • Solution: Re-evaluate your mobile phase using TLC. Aim for a solvent system that gives a clear separation between the spots of your product and the impurity, with your product having an Rf of approximately 0.3.[2] If the spots are too close, try a different solvent system, for example, dichloromethane/methanol.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, for a standard silica gel column, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. If you have a difficult separation (ΔCV < 2), reduce the load.

  • Incorrect Flow Rate: A flow rate that is too high will not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution.

    • Solution: For flash chromatography, a linear flow rate of about 2 inches per minute is often recommended.[2] Adjust the pressure to achieve this flow rate.

Problem 2: Significant Peak Tailing of N-benzyl Indole

Symptoms:

  • The peak for N-benzyl indole is asymmetrical, with a "tail" extending towards the end of the chromatogram.

  • This can lead to cross-contamination of fractions.

Causality and Remediation Flowchart:

Tailing Peak Tailing Observed Cause1 Interaction with Acidic Silica Tailing->Cause1 Cause2 Poor Solubility in Mobile Phase Tailing->Cause2 Solution1 Add 0.1-1% Triethylamine to Mobile Phase Cause1->Solution1 Solution2 Switch to Amine-Functionalized Silica Cause1->Solution2 Solution3 Adjust Mobile Phase Composition for Better Solubility Cause2->Solution3

Caption: Troubleshooting peak tailing for N-benzyl indole.

The primary cause of tailing for nitrogen-containing compounds like N-benzyl indole is the strong interaction between the basic nitrogen and the acidic silanol groups on the silica surface.[3]

  • Solution A (Preferred): Add a basic modifier such as triethylamine (TEA) or pyridine to your mobile phase at a concentration of 0.1-1%.[2][10] The TEA will preferentially bind to the acidic sites on the silica, preventing your N-benzyl indole from doing so.

  • Solution B: If adding a basic modifier is not desirable or ineffective, switch to an amine-functionalized silica column.[5] This stationary phase has a less acidic surface, which minimizes the strong interactions that cause tailing.

Problem 3: Low or No Recovery of N-benzyl Indole

Symptoms:

  • You are unable to detect your product in the collected fractions, even after flushing the column with a highly polar solvent.

Potential Causes and Solutions:

  • Compound is Still on the Column: The mobile phase may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or switch to a stronger solvent system like dichloromethane/methanol.[2]

  • Compound Decomposed on the Column: Some indole derivatives can be sensitive to the acidic nature of silica gel.[6]

    • Solution: To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking, your compound may be degrading. In this case, you can either deactivate the silica gel by adding a basic modifier like triethylamine to your mobile phase or switch to a less acidic stationary phase like neutral alumina.[6]

  • Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front.

    • Solution: Always check the first few fractions, even if you don't expect your compound to elute so early.[6] Re-develop your method with a less polar starting mobile phase.

Experimental Protocols

Protocol 1: Method Development using TLC
  • Dissolve a small amount of your crude N-benzyl indole reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different mobile phase compositions (e.g., 5%, 10%, 20%, and 30% ethyl acetate in hexanes).

  • Spot your crude mixture onto separate TLC plates for each solvent system.

  • Develop the TLC plates and visualize the spots under UV light.

  • Identify the solvent system that provides good separation of your N-benzyl indole spot from impurities and results in an Rf value of approximately 0.3.[2]

  • If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the optimal solvent system and re-run the TLC to confirm that the tailing is suppressed.

Protocol 2: Flash Column Chromatography of N-benzyl Indole
  • Column Packing: Securely pack a glass column with silica gel (40-63 µm) using the chosen mobile phase (the least polar solvent mixture from your gradient). Ensure the silica bed is level and free of cracks.[2]

  • Sample Loading:

    • Wet Loading: Dissolve your crude N-benzyl indole in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.[2]

    • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase (e.g., 5% ethyl acetate/hexanes with 0.5% TEA).

    • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Maintain a constant flow rate of approximately 2 inches per minute.[2]

  • Fraction Collection: Collect fractions of an appropriate size based on your column dimensions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure N-benzyl indole.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Successful Flash Chromatography - King Group. [Link]

  • Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column. [Link]

  • 1-benzylindole - Organic Syntheses Procedure. [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. [Link]

  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]

  • 20230818 Indole Synthesis SI. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. [Link]

  • troubleshooring flash chromatography purification : r/Chempros - Reddit. [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH. [Link]

  • TLC for Flash Chromatography - Sorbtech. [Link]

  • When is Gradient Elution Better than Isocratic Elution? - Biotage. [Link]

  • Solvent selection in liquid chromatography - Molnar Institute. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC. [Link]

  • Isocratic v. Gradient - Agilent. [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. [https://rsisinternational.org/journals/ijrias/ நிச்சயம்-vol-8-issue-1/30-36.pdf]([Link] நிச்சயம்-vol-8-issue-1/30-36.pdf)

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. [Link]

  • Synthesis of Enantioenriched Indolines by a Conjugate Addition/ Asymmetric Protonation/Aza-Prins Cascade Reaction - CORE. [Link]

  • Flash Method Development from TLC Plates Webinar - YouTube. [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchGate. [Link]

  • How to deal with insoluble samples on chromatography? | ResearchGate. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate. [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. [Link]

  • Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography - Oreate AI. [Link]

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - Usiena air. [Link]

  • What are the suitable solvent system to start TLC analysis for IAA detection? - ResearchGate. [Link]

  • Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - MDPI. [Link]

Sources

Validation & Comparative

Definitive Structural Validation of N-Benzyl-1H-indole-3-ethylamine: 1H NMR vs. MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-1H-indole-3-ethylamine (also known as N-benzyltryptamine) is a critical scaffold in medicinal chemistry, particularly for 5-HT2 receptor modulation.[1] However, its synthesis via reductive amination or alkylation is prone to regio-isomeric impurities, specifically 1-benzyl-1H-indole-3-ethylamine (indole-N alkylation) and N,N-dibenzyl derivatives.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for purity and mass confirmation, it fails to definitively distinguish between the target N-benzyl isomer and the 1-benzyl impurity due to identical molecular weights (MW 250.34 g/mol ) and similar fragmentation patterns.

This guide establishes 1H NMR as the superior, self-validating method for structural elucidation. By focusing on two "Killer Features"—the Indole N-H signal and the Benzyl Methylene (CH₂) chemical shift—researchers can unambiguously validate the correct regio-isomer in under 15 minutes.

Part 1: Comparative Analysis (NMR vs. Alternatives)

The following table objectively compares the utility of 1H NMR against LC-MS and FTIR for this specific application.

Feature1H NMR (Recommended) LC-MS (Alternative) FTIR (Supporting)
Primary Utility Definitive Structural ElucidationSensitivity & QuantitationFunctional Group Check
Regio-Isomer Distinction High. Distinct shifts for N-benzyl (3.9 ppm) vs 1-benzyl (5.3 ppm).Low. Both isomers have m/z 250.34. Requires complex MS/MS.Medium. Subtle fingerprint differences.[2][3]
Indole Integrity Check Direct. Visualization of Indole N-H proton (~8-10 ppm).Indirect. Inferred from lack of alkylation mass.Direct. N-H stretch visible but often broad.
Impurity Identification High. Identifies solvent, water, and inorganic salts.Medium. Misses non-ionizable impurities.Low. Hard to quantify impurities.
Sample Requirement ~5-10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Why NMR Wins for This Compound

In the synthesis of tryptamine derivatives, the indole nitrogen (position 1) competes with the side-chain amine (position 3-ethyl) for alkylation.

  • LC-MS confirms you have a benzyltryptamine.

  • 1H NMR confirms you have the correct benzyltryptamine.

Part 2: Experimental Protocol

Sample Preparation

To ensure sharp peaks and visibility of the exchangeable Indole N-H proton, correct solvent choice is critical.

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl₃.

    • Reason: DMSO minimizes proton exchange, making the Indole N-H (singlet/broad) distinct and integral. In CDCl₃, this peak can broaden into the baseline or disappear.

  • Concentration: Dissolve 5–10 mg of the dried product in 0.6 mL of DMSO-d6.

  • Tube: Standard 5mm NMR tube. Ensure the solution is clear; filter if suspended solids are present.

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Indole N-H).

  • Temperature: 298 K (25°C).

Part 3: Data Interpretation & Validation Logic

This section details the specific chemical shifts required to validate the structure.

The "Fingerprint" Regions

The validation relies on checking two specific regions of the spectrum. If these signals are absent or shifted, the structure is incorrect.

Region A: The Indole N-H (10.0 – 11.0 ppm in DMSO-d6)
  • Target (N-Benzyl): A distinct broad singlet is PRESENT around 10.8 ppm (varies 10.5–11.0). This confirms the Indole Nitrogen is unsubstituted.

  • Impurity (1-Benzyl): This signal is ABSENT .

Region B: The Benzyl Methylene (-CH₂-Ph)

This is the definitive differentiator. The chemical environment of the CH₂ group changes drastically depending on whether it is attached to the aliphatic amine or the aromatic indole nitrogen.

  • Target (Side-chain N-Benzyl): Singlet at ~3.8 – 3.9 ppm .

    • Note: If converted to a salt (HCl), this may shift slightly downfield or split if chiral centers were present (not applicable here).

  • Impurity (Indole 1-Benzyl): Singlet at ~5.3 – 5.4 ppm .

    • Mechanism:[2][4] The aromatic ring current of the indole system significantly deshields the protons attached directly to the indole nitrogen.

Region C: The Ethyl Chain (-CH₂-CH₂-)
  • Alpha-N (Side chain): Triplet/Multiplet at ~2.8 – 2.9 ppm .

  • Alpha-Indole: Triplet/Multiplet at ~2.9 – 3.0 ppm .

  • Validation: In the N,N-dibenzyl impurity, the Alpha-N protons shift further and the integration of the Benzyl CH₂ doubles (4H vs 2H).

Summary Table of Chemical Shifts (DMSO-d6)
PositionProton TypeTarget Shift (δ ppm)MultiplicityIntegral
Indole-NH 1-H 10.8 br s 1H
Aromatic Indole/Phenyl6.9 – 7.6m9H
Benzyl N-CH₂-Ph 3.85 s 2H
Ethyl Indole-CH₂2.95t2H
Ethyl N-CH₂2.80t2H
Amine N-H (Side chain)~2.0 - 3.5br1H

Part 4: Visualization of Validation Workflow

The following diagram illustrates the logical decision tree for validating the product batch.

ValidationWorkflow Start Crude Product (Post-Synthesis) Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckNH Check 10.5 - 11.0 ppm (Indole NH) Acquire->CheckNH CheckBz Check Benzyl CH2 Position CheckNH->CheckBz Signal Present (1H) Impurity1 REJECT: 1-Benzyl Isomer (Indole Alkylation) CheckNH->Impurity1 Signal Absent Target VALIDATED: This compound CheckBz->Target Singlet @ ~3.9 ppm CheckBz->Impurity1 Singlet @ ~5.3 ppm Impurity2 REJECT: Bis-Benzyl Isomer (Over-Alkylation) CheckBz->Impurity2 Singlet @ ~3.9 ppm (Integral 4H)

Figure 1: Decision tree for structural validation. The presence of the Indole NH and the specific shift of the Benzyl CH2 are the primary pass/fail criteria.

Structural Isomer Comparison

To visualize why the shifts differ, consider the connectivity:

IsomerComparison cluster_0 Target: N-Benzyl (Side Chain) cluster_1 Impurity: 1-Benzyl (Indole N) T_Indole Indole Ring (NH Present) T_Ethyl Ethyl Chain T_Indole->T_Ethyl T_Amine NH - CH2 - Ph T_Ethyl->T_Amine I_Indole Indole Ring (N-Benzyl) I_Ethyl Ethyl Chain I_Indole->I_Ethyl I_Amine NH2 (Primary) I_Ethyl->I_Amine

Figure 2: Connectivity difference. In the target, the benzyl group is distant from the aromatic indole core. In the impurity, it is directly attached, causing the ~1.5 ppm downfield shift.

References

  • Wikipedia. (n.d.). N-Benzyltryptamine.[1][5][6] Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC6328168. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Polymerisation of Amino Acid N-Carboxyanhydrides. (Contains relevant benzylamine NMR data). Retrieved February 1, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts: Benzylic Protons. Retrieved February 1, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating an HPLC-UV Method for N-benzyl tryptamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Tryptamines

N-benzyl tryptamine is a derivative of tryptamine, a monoamine alkaloid that serves as a backbone for many biologically active compounds, including neurotransmitters and psychedelic drugs.[1][2] As research into novel tryptamine analogues expands for potential therapeutic applications, the need for robust, reliable, and validated analytical methods to determine identity, purity, and concentration becomes paramount.[3] An unvalidated method yields data that is scientifically indefensible and fails to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5]

This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method against the rigorous performance standards mandated by international guidelines. We will move beyond a simple checklist of validation parameters, offering a rationale-driven approach grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8] Our objective is to demonstrate not just how to validate the method, but why each step is critical for ensuring data integrity and fitness for purpose.[8]

Part 1: The Analytical Method & System Readiness

Before validation can begin, a well-defined analytical method and a properly functioning chromatographic system are prerequisites.

Proposed HPLC-UV Method for N-benzyl tryptamine

Based on common methodologies for tryptamine derivatives, a reversed-phase HPLC method is proposed.[9][10][11] The indole ring in the tryptamine structure provides strong UV absorbance, making UV detection a suitable and accessible choice.[12]

ParameterRecommended ConditionRationale
Chromatographic Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar N-benzyl tryptamine molecule.
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 4.5)A gradient elution, starting at 30% Acetonitrile and ramping to 70%, allows for effective separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
UV Detection Wavelength 280 nmTryptamine and its derivatives exhibit a characteristic UV absorbance maximum around 280 nm due to the indole moiety.[11]
Reference Standard Certified N-benzyl tryptamine (≥99.5% purity)A well-characterized reference standard is the cornerstone of accurate quantification.
Diluent Mobile Phase (Initial Conditions)Using the mobile phase as the diluent ensures compatibility with the system and avoids peak shape issues.
Prerequisite: System Suitability Testing (SST)

Validation data is meaningless if the HPLC system itself is not performing adequately. System Suitability Testing (SST) is a non-negotiable daily check to verify that the complete system (instrument, reagents, column) is fit for the intended analysis.[13][14][15] It is an integral part of the analytical procedure.[8]

Objective: To confirm the precision and separation capability of the chromatographic system before running any validation or sample analysis.

Step-by-Step Protocol for SST:

  • Prepare the SST Solution: Create a solution of the N-benzyl tryptamine reference standard at the target concentration (e.g., 100 µg/mL).

  • Equilibrate the System: Pump the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Make a minimum of five replicate injections of the SST solution.

  • Evaluate Key Parameters: The chromatography data system will automatically calculate the required parameters.

Acceptance Criteria for System Suitability:

ParameterAcceptance LimitCausality & Importance
Peak Area Precision (%RSD) ≤ 2.0%Demonstrates the repeatability of the pump and injector. Poor precision here indicates a fundamental system problem.[16]
Retention Time Precision (%RSD) ≤ 1.0%Confirms the stability of the pump's flow rate and the mobile phase composition. Drifting retention times can lead to misidentification.
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, affecting integration accuracy.[16]
Theoretical Plates (N) ≥ 2000Measures column efficiency and sharpness of the peak. Low plate count signifies a poorly packed or aging column, leading to poor resolution.[16]

Failure to meet SST criteria invalidates any subsequent analyses. The system must be investigated and rectified before proceeding. [14]

Part 2: The Validation Workflow - An Interconnected Process

Method validation is not a series of disconnected tests but a holistic process where the results of one parameter often inform another. The following diagram illustrates the logical flow and relationship between the core validation characteristics defined by ICH Q2(R1).

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Ensures pure peak for quantification Range Range Linearity->Range Defines boundaries LOQ Limit of Quantitation (LOQ) Linearity->LOQ Low end defines quantitation limit Accuracy Accuracy Range->Accuracy Tested within Precision Precision (Repeatability & Intermediate) Range->Precision Tested within Accuracy->LOQ Must be accurate at LOQ Precision->LOQ Must be precise at LOQ Robustness Robustness Precision->Robustness Assesses impact of changes on precision LOD Limit of Detection (LOD) LOQ->LOD LOD < LOQ

Caption: The interconnected workflow of HPLC method validation parameters.

Part 3: Core Validation Parameters - In-Depth Protocols & Rationale

This section details the experimental protocols for each validation parameter required for a quantitative assay.[17][18]

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19][20]

Expert Rationale: Specificity is the bedrock of any quantitative method. Without it, you cannot be certain that the peak you are measuring is solely your analyte of interest. We use forced degradation to intentionally create potential interferents, providing a rigorous challenge to the method's separating power.

Step-by-Step Protocol:

  • Prepare Samples:

    • Blank: Prepare the sample diluent.

    • Placebo: If in a formulated product, prepare the formulation without the N-benzyl tryptamine active ingredient.

    • Reference Standard: Prepare N-benzyl tryptamine standard at the target concentration.

    • Forced Degradation Samples: Subject the N-benzyl tryptamine sample to stressful conditions to induce degradation:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 24 hours.

      • Photolytic: Expose to UV light (ICH Q1B conditions) for 24 hours.

  • Analysis: Inject the blank, placebo, standard, and all forced degradation samples into the HPLC system.

  • Evaluation:

    • Examine the blank and placebo chromatograms for any interfering peaks at the retention time of N-benzyl tryptamine.

    • Use a Photodiode Array (PDA) detector to assess peak purity for the N-benzyl tryptamine peak in both the standard and stressed samples.

    • Ensure that degradation product peaks are baseline-resolved from the main analyte peak.

Acceptance Criteria:

ParameterAcceptance Limit
Interference No significant peaks at the retention time of the analyte in blank or placebo injections.
Peak Purity Purity angle should be less than the purity threshold for the analyte peak in all samples.
Resolution (Rs) Resolution between the analyte peak and the closest impurity/degradant peak should be > 2.0.
Linearity & Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

Expert Rationale: Linearity confirms that a calibration curve can be used for quantification. We choose a range that brackets the expected working concentration (typically 80% to 120% for an assay) to ensure the method is reliable for samples that may be slightly below or above the target concentration.[21]

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of N-benzyl tryptamine reference standard.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels covering the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL, which is 80-120% of a 100 µg/mL target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r) ≥ 0.999
Coefficient of Determination (r²) ≥ 0.998
Y-intercept Should be minimal and not statistically significant from zero.
Data Plot The data points should be visually linear.
Range The demonstrated linear range (e.g., 80-120% of target) is confirmed as the method's range.
Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[19]

Expert Rationale: Accuracy demonstrates that your method is not subject to systematic error or bias. The spike-recovery method is the gold standard because it assesses the influence of the sample matrix (all other components in the sample) on the ability to quantify the analyte.

Step-by-Step Protocol:

  • Prepare Samples: Use a placebo (if available) or a low-concentration sample.

  • Spike Samples: Spike the placebo with the N-benzyl tryptamine standard at three different concentration levels within the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level (a total of 9 determinations).[8]

  • Analysis: Analyze all spiked samples.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria:

LevelAcceptance Limit for Mean % Recovery
80%, 100%, 120%98.0% to 102.0%
Precision of Recovery (%RSD) ≤ 2.0% for the nine determinations.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8]

Expert Rationale: Precision measures random error. We evaluate it at two levels: Repeatability shows the method's performance over a short interval under the same conditions, while Intermediate Precision demonstrates that the method remains reliable despite minor variations that occur over time, such as using different analysts, different instruments, or performing the analysis on different days.

Step-by-Step Protocol:

A. Repeatability (Intra-assay Precision):

  • Prepare six independent samples of N-benzyl tryptamine at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and percent relative standard deviation (%RSD).

B. Intermediate Precision (Ruggedness):

  • A second analyst repeats the repeatability protocol on a different day, preferably using a different HPLC system (if available).

  • Combine the data from both analysts (12 total determinations) and calculate the overall mean, standard deviation, and %RSD.

Acceptance Criteria:

ParameterAcceptance Limit (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Objective:

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Expert Rationale: While not critical for a main component assay, defining the LOQ and LOD is essential if the method is also intended to be used for impurity analysis. The signal-to-noise approach is a practical and widely accepted method.

Step-by-Step Protocol (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank sample multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of N-benzyl tryptamine.

  • Estimate Concentrations: Prepare a series of increasingly dilute solutions of N-benzyl tryptamine.

  • Analysis: Inject these solutions to find the concentration that results in a signal-to-noise (S/N) ratio of approximately:

    • 10:1 for the LOQ

    • 3:1 for the LOD

  • Confirmation: To confirm the LOQ, analyze at least six samples prepared at the determined LOQ concentration and verify that the accuracy and precision meet acceptable criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).

Acceptance Criteria:

ParameterAcceptance Limit (S/N Ratio)
LOD ~ 3:1
LOQ ~ 10:1, with acceptable precision and accuracy.
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[22]

Expert Rationale: Robustness provides an indication of the method's reliability during normal usage. A robust method is less likely to fail SST or produce variable results when transferred to another lab. This is a critical part of method development and is often explored before formal validation.

Step-by-Step Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary slightly.

  • Perform Variations: Analyze the SST solution while making small, deliberate changes to the method, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 4.3 and 4.7).

    • Mobile Phase Composition: ± 2% organic component.

  • Evaluation: Assess the effect of these changes on the SST results (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

ParameterAcceptance Limit
System Suitability All SST parameters must still pass under all varied conditions.
Retention Time Shift Shifts should be predictable and not compromise resolution.

Part 4: Method Comparison - HPLC-UV vs. Alternative Technologies

While this validated HPLC-UV method is robust and fit for its intended purpose of routine quantification, it is useful to compare it with other potential analytical technologies.

TechnologyHPLC-UV (This Method)LC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Specificity Good. Relies on chromatographic resolution and UV spectrum. Peak purity analysis is essential.Excellent. Highly specific due to mass fragmentation patterns, virtually eliminating interference.[23]
Sensitivity (LOD/LOQ) Moderate. Suitable for assay and high-level impurities.Very High. The gold standard for trace-level analysis (e.g., in biological matrices).[23]
Cost & Complexity Lower cost, simpler instrumentation, and easier to operate.Higher initial and operational cost, more complex instrument requiring specialized expertise.
Best Application Quality control, release testing, stability testing of drug substance and product.Bioanalysis (pharmacokinetics), impurity identification, trace-level quantification.

Final Conclusion

The validation experiments described herein comprehensively demonstrate that the proposed HPLC-UV method is suitable for its intended purpose: the accurate and precise quantification of N-benzyl tryptamine. The method has been proven to be specific, linear over the required range, accurate, precise, and robust. By adhering to the principles outlined in international regulatory guidelines, this validation provides a high degree of assurance in the quality and integrity of the analytical data generated.

References

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • USP <1225> Method Validation . BA Sciences. [Link]

  • Getting the peaks perfect: System suitability for HPLC . American Chemical Society. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved . ECA Academy. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? . Altabrisa Group. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example . YouTube. [Link]

  • Quantification of tryptamine in brain using high-performance liquid chromatography . ScienceDirect. [Link]

  • CN103926338A - High performance liquid chromatography method for determining tryptamine content.
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC . ScienceDirect. [Link]

  • N-Benzyltryptamine - Wikipedia . Wikipedia. [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues . PubMed. [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC . National Center for Biotechnology Information. [Link]

  • Ultraviolet spectra of tryptamine hydrochlorides and related compounds... . ResearchGate. [Link]

  • Tryptamine - Wikipedia . Wikipedia. [Link]

Sources

Validating the Purity of Synthesized N-Benzyl-1H-indole-3-ethylamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-1H-indole-3-ethylamine (an N1-substituted tryptamine derivative) is a critical scaffold in serotonergic receptor research (5-HT2A/2C).[1] Its synthesis, typically via nucleophilic substitution at the indole nitrogen, is prone to specific regioisomeric impurities that standard analytical methods often overlook.

This guide compares three validation methodologies: HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior method for absolute potency assignment in the absence of a certified reference standard, a common scenario for novel research chemicals.

Part 1: Synthesis Context & Impurity Profiling

To validate purity effectively, one must understand the genesis of impurities. The synthesis of this compound generally involves the deprotonation of the indole nitrogen (pKa ~16) followed by nucleophilic attack on benzyl bromide.

Critical Impurity Vectors:

  • Regioisomerism (The Silent Killer): Without protecting the ethylamine side chain, benzylation can occur at the primary amine, yielding N-benzyltryptamine rather than the desired N-benzylindole. These isomers have identical molecular weights (MW 266.34) and similar polarity, making LC-MS identification ambiguous without fragmentation analysis.

  • Poly-alkylation: Formation of N1,N'-dibenzyl derivatives.

  • C-Alkylation: Electrophilic attack at the C2 or C3 position of the indole ring (a common side reaction in indole chemistry).

Visualization: Impurity Pathways

The following diagram illustrates the competitive pathways during synthesis that necessitate rigorous validation.

SynthesisPathways Start Tryptamine (Starting Material) Target TARGET: This compound (N1-Alkylation) Start->Target Path A: Indole N-Deprotonation (Desired) Impurity1 IMPURITY A: N-Benzyltryptamine (Side-chain Amine Alkylation) Start->Impurity1 Path B: Amine Attack (Competitive) Impurity3 IMPURITY C: C2-Benzyl Indole (C-Alkylation) Start->Impurity3 Path C: C-Alkylation Reagent Benzyl Bromide + Base (NaH/KOH) Impurity2 IMPURITY B: N,N'-Dibenzyl (Double Alkylation) Target->Impurity2 Over-alkylation

Figure 1: Competitive reaction pathways demonstrating the origin of regioisomeric and poly-alkylated impurities.

Part 2: Methodology Comparison

The following table contrasts the three primary validation techniques.

FeatureMethod A: HPLC-UV Method B: LC-MS/MS Method C: 1H qNMR
Primary Utility Routine Purity % (Area Normalization)Identification of ImpuritiesAbsolute Purity (Mass Balance)
Specificity Moderate (Co-elution risk)High (Mass resolution)Very High (Structural resolution)
Isomer Resolution Difficult (Requires chiral/specialized columns)Difficult (Identical m/z)Excellent (Distinct chemical shifts)
Reference Standard Required for quantificationRequired for quantificationNOT Required (Internal standard used)
Limitations Misses inorganic salts/solvents; Extinction coefficient bias.Ion suppression; Poor quantification without isotopologs.Lower sensitivity (LOD ~0.1 mg); Requires ~10mg sample.
Verdict Best for Batch Consistency Best for Troubleshooting Best for Potency Assignment

Part 3: Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Impurity Profiling)

Use this method to detect trace organic impurities (<0.1%).

System: Agilent 1260 Infinity II or equivalent. Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Rationale: The indole core is lipophilic; C18 provides optimal retention. Mobile Phase:

  • A: 0.1% Formic Acid in Water (v/v)

  • B: 0.1% Formic Acid in Acetonitrile (v/v)

    • Note: Acidic pH suppresses ionization of the ethylamine side chain, sharpening peak shape.

Gradient Method:

Time (min) % B Flow Rate (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0
12.1 5 1.0

| 15.0 | 5 | 1.0 |

Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide/Benzyl absorption).

Validation Criteria:

  • Resolution (Rs): > 1.5 between Target and N-benzyltryptamine isomer.

  • Tailing Factor: < 1.5 (Critical for amine-containing compounds).

Protocol B: Quantitative NMR (qNMR) (Absolute Potency)

Use this method to determine the exact % mass purity (potency) for dosing.

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure. This allows the use of a generic internal standard (IS) to quantify the target.

Internal Standard Selection:

  • Maleic Acid (TraceCERT®): Excellent for D2O or DMSO-d6. Sharp singlet at ~6.3 ppm.

  • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Good for CDCl3. Singlet at ~7.7 ppm.

  • Selection Rule: The IS peak must not overlap with the indole protons (typically 6.5–7.6 ppm) or the benzyl methylene (~5.3 ppm for N1-benzyl).

Workflow:

  • Weighing: Accurately weigh ~10 mg of synthesized Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation. Crucial for quantitative accuracy.

    • Scans: 16–64 (for S/N > 250).

  • Processing: Phase and baseline correct manually. Integrate the IS peak and a distinct sample peak (e.g., the N1-Benzyl methylene singlet at ~5.3 ppm).

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (e.g., 2 for benzyl CH2)
    
  • 
     = Molar Mass
    
  • 
     = Gravimetric mass
    
  • 
     = Purity (as decimal)[2]
    

Part 4: Decision Logic for Validation

The following workflow illustrates the logical progression for validating a new batch of this compound.

ValidationWorkflow Start Crude Product Isolated Step1 1. Run HPLC-UV/MS (Qualitative Check) Start->Step1 Decision1 Single Peak > 95%? Step1->Decision1 Fail1 Purify (Prep HPLC/Recryst) Decision1->Fail1 No Step2 2. Run 1H NMR (DMSO-d6) (Structural Check) Decision1->Step2 Yes Fail1->Step1 Decision2 Regioisomer Check: Benzyl CH2 shift correct? (~5.3 ppm for N1 vs ~3.8 for amine) Step2->Decision2 Fail2 Reject: Wrong Isomer Decision2->Fail2 No Step3 3. Run qNMR (Quantitative Potency) Decision2->Step3 Yes Result Final Certificate of Analysis (Purity + Potency) Step3->Result

Figure 2: Step-by-step validation logic ensuring both identity (regioisomerism) and potency are verified.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. PMC. Retrieved from [Link]

  • Oxford University. (2017). Quantitative NMR Spectroscopy: Best Practices and Protocols. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Tryptamines. Retrieved from [Link]

Sources

benchmarking N-Benzyl-1H-indole-3-ethylamine against known antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Mechanism

N-Benzyl-1H-indole-3-ethylamine (NB-T) represents a pharmacological divergence from the "Gold Standard" Monoamine hypothesis. While traditional antidepressants like Fluoxetine (Prozac) function primarily via Serotonin Transporter (SERT) inhibition, NB-T operates as a direct Serotonin Receptor Modulator .

This guide benchmarks NB-T against established therapeutics, highlighting its unique profile as a 5-HT2C Full Agonist and 5-HT2A Partial Agonist . This distinction is critical: where SSRIs increase global synaptic serotonin, NB-T targets specific signaling pathways, offering a theoretical advantage in precision but a distinct liability profile regarding psychoactivity.

Key Benchmarking Metrics (At a Glance)
FeatureNB-T (Evaluated Product) Fluoxetine (SSRI Standard) Agomelatine (Atypical)
Primary Mechanism 5-HT2C Agonist / 5-HT2A Partial AgonistSERT Inhibition (Reuptake Blockade)MT1/MT2 Agonist & 5-HT2C Antagonist
Binding Affinity (Ki) 5-HT2A: 245 nM 5-HT2C: 186 nMSERT: ~1 nMMT1: 0.1 nM
Functional Efficacy 5-HT2C: 121% (Full Agonist)N/A (Indirect Agonism)5-HT2C: Antagonist
Pathway Activation Gq-coupled (Ca2+ mobilization)Broad 5-HT receptor activationGi/Go (Melatonergic)

Molecular Profile & Pharmacodynamics[1]

Structural Logic

NB-T retains the indole-3-ethylamine (tryptamine) backbone but incorporates a benzyl group at the N1 position.

  • Causality of Modification: The N-benzyl substitution significantly alters lipophilicity and receptor docking. Unlike simple tryptamine, which is rapidly metabolized by Monoamine Oxidase (MAO), the bulky benzyl group provides steric hindrance, potentially extending half-life, while enhancing affinity for 5-HT2 sub-receptors.

Receptor Selectivity Data

Experimental data indicates NB-T is not a "clean" drug but a "promiscuous" modulator with a specific bias.

  • 5-HT2C Receptor (The Primary Target): NB-T exhibits full agonism (Emax = 121%).[1] Activation of 5-HT2C is mechanistically associated with appetite suppression and modulation of dopamine release in the mesolimbic pathway.

  • 5-HT2A Receptor (The Liability): NB-T acts as a partial agonist (Emax = 62%).[1] This is the receptor responsible for psychedelic effects. However, its lower potency (EC50 = 162 nM) compared to hallucinogens like LSD suggests a lower, but non-zero, psychoactive risk.

Detailed Benchmarking Analysis

NB-T vs. Fluoxetine (SSRI)

The Conflict: Fluoxetine relies on the accumulation of serotonin to eventually downregulate autoreceptors. NB-T bypasses the transporter entirely to activate post-synaptic receptors directly.

  • Advantage NB-T: Rapid onset potential. Direct agonism does not require the weeks-long latency period seen with SSRI-induced autoreceptor desensitization.

  • Disadvantage NB-T: 5-HT2C activation is often associated with anxiogenic (anxiety-inducing) effects initially, whereas Fluoxetine is anxiolytic long-term.

NB-T vs. Agomelatine (Atypical)

The Mechanistic Inversion: Agomelatine acts as a 5-HT2C antagonist.

  • Comparison: Agomelatine disinhibits dopamine and norepinephrine release in the frontal cortex by blocking 5-HT2C.

  • Contrast: NB-T, as a 5-HT2C agonist, would theoretically inhibit dopamine release in these regions. This suggests NB-T might be more suitable for impulsive/compulsive phenotypes (e.g., OCD, obesity-comorbid depression) rather than anhedonic depression.

Visualization: Signaling Pathways & Mechanism

The following diagram illustrates the divergent signaling cascades between NB-T (Direct Agonism) and Fluoxetine (Reuptake Inhibition).

Antidepressant_Mechanism_Comparison NBT This compound HT2C 5-HT2C Receptor NBT->HT2C Full Agonist (High Potency) HT2A 5-HT2A Receptor NBT->HT2A Partial Agonist Fluoxetine Fluoxetine (SSRI) SERT SERT (Transporter) Fluoxetine->SERT Inhibits Synaptic5HT Synaptic 5-HT Levels SERT->Synaptic5HT Accumulation Gq Gq Protein HT2C->Gq Synaptic5HT->HT2C Indirect Activation Outcome2 Reuptake Blockade (Delayed Adaptation) Synaptic5HT->Outcome2 PLC Phospholipase C Gq->PLC Ca2 Ca2+ Mobilization PLC->Ca2 Outcome1 Direct Modulation (Rapid Onset) Ca2->Outcome1

Caption: Figure 1: Mechanistic divergence showing NB-T's direct Gq-coupled receptor activation versus Fluoxetine's indirect modulation via SERT inhibition.

Experimental Protocols for Validation

To validate the benchmarking claims above, the following self-validating protocols are required. These ensure that the affinity and efficacy data are reproducible.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki of NB-T for 5-HT2A and 5-HT2C receptors.[2][1]

  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A or 5-HT2C cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Competition Binding:

    • Tracer: Use [3H]-Ketanserin (1 nM) for 5-HT2A and [3H]-Mesulergine (1 nM) for 5-HT2C.

    • Displacement: Incubate membranes with tracer and varying concentrations of NB-T (

      
       to 
      
      
      
      M) for 60 min at 37°C.
  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      .
      
    • Validation Check: The Ki for 5-HT2A must fall within the 200-300 nM range to align with literature standards.

Protocol B: Calcium Mobilization Assay (Functional Efficacy)

Objective: Distinguish between Agonist, Antagonist, and Partial Agonist activity.

  • Cell Loading:

    • Seed CHO-K1 cells stably expressing 5-HT2C receptors in 96-well black plates.

    • Incubate with FLIPR Calcium 6 Assay dye for 45 min at 37°C.

  • Compound Addition:

    • Prepare NB-T in assay buffer (HBSS + 20 mM HEPES).

    • Inject compound into wells while monitoring fluorescence (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.

  • Normalization:

    • Normalize response against a reference full agonist (e.g., 5-HT, Serotonin) set to 100%.

  • Interpretation:

    • Full Agonist: Emax > 80% of 5-HT response. (Expected for NB-T at 5-HT2C).[1]

    • Partial Agonist: Emax 20-80%. (Expected for NB-T at 5-HT2A).[2]

    • Antagonist: No response alone; inhibits 5-HT response.

Visualization: Assay Workflow

Experimental_Workflow Start Start: NB-T Characterization Binding Radioligand Binding (Ki Determination) Start->Binding Step 1 Func Ca2+ Flux Assay (Efficacy/Emax) Binding->Func Step 2 Decision Emax > 80%? Func->Decision Result1 Full Agonist (5-HT2C Profile) Decision->Result1 Yes Result2 Partial Agonist (5-HT2A Profile) Decision->Result2 No

Caption: Figure 2: Logic flow for characterizing NB-T efficacy, distinguishing between full agonism (therapeutic target) and partial agonism (liability).

Conclusion & Recommendation

This compound is not a direct replacement for SSRIs in standard Major Depressive Disorder (MDD) therapy due to its lack of SERT inhibition and potential for psychoactive side effects via 5-HT2A.

However, it represents a valuable chemical scaffold for developing "next-generation" modulators. Its high efficacy at 5-HT2C makes it a compelling candidate for research into:

  • Obsessive-Compulsive Disorder (OCD): Where 5-HT2C agonism has shown promise.[1]

  • Obesity-Comorbid Depression: Leveraging the anorectic effects of 5-HT2C activation.

Final Verdict: NB-T should be classified as a Research Grade Serotonergic Probe , distinct from clinical antidepressants.

References

  • National Center for Biotechnology Information (NCBI). (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[2][1][3][4] PMC6328166. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Benzyltryptamine Pharmacodynamics and Affinity Data.[1][3][4] Retrieved from [Link]

  • ACS Chemical Neuroscience. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists.[1][3] Retrieved from [Link]

Sources

Safety Operating Guide

N-Benzyl-1H-indole-3-ethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of N-Benzyl-1H-indole-3-ethylamine

Executive Summary & Compound Profile

This compound (commonly referred to as N-Benzyltryptamine) is a secondary amine and structural analog of the tryptamine class.[1] Due to its structural similarity to controlled psychoactive substances, this compound requires a disposal strategy that addresses both chemical safety (corrosivity, reactivity) and regulatory stewardship (diversion prevention).

This guide prioritizes stabilization for off-site incineration . In-lab chemical destruction is widely discouraged for this class of compounds due to the risk of generating toxic byproducts (e.g., incomplete oxidation) and the lack of validation in standard research settings.

Physicochemical & Hazard Profile
PropertyData / CharacteristicOperational Implication
CAS Number 22294-23-1 (Generic for N-benzyltryptamine)Use for waste manifesting.[1][2][3]
Molecular Structure Indole core with an N-benzyl-ethylamino side chain.[1]Secondary amine functionality.[1][2][3]
Physical State Freebase: Viscous oil/waxy solid.[1] Salt: Crystalline solid.Freebase is lipophilic; salts are hydrophilic.[1]
GHS Hazards Corrosive (Cat 1B) , Acute Tox (Oral/Inhal).[1]Causes severe skin burns and eye damage.[1][4][5]
Reactivity Incompatible with Nitrites/Nitrating agents. CRITICAL: Forms carcinogenic N-nitrosamines.[1]
RCRA Status Not P/U listed.[1][6] Likely D001 (Ignitable) if in solvent.Must be characterized by the generator.[3]

Operational Safety: The "Why" Behind the Protocol

Expert Insight: The primary risk during the disposal of secondary amines like this compound is not just acute toxicity, but incompatible mixing .[1]

  • The Nitrosamine Risk: Never dispose of this compound in waste containers known to contain nitrating agents, sodium nitrite, or strong oxidizers. The reaction between a secondary amine and a nitrosating agent yields N-nitroso compounds, which are potent carcinogens and pose a long-term contamination risk to the lab environment.

  • Volatility Control: The freebase form of this amine can be volatile and odorous. Converting it to a hydrochloride salt (acidification) significantly reduces vapor pressure, making it safer to handle and store pending pickup.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance or Contaminated PPE)

Use this for expired stock, spill cleanup materials, or contaminated gloves.[1]

  • Segregation: Isolate the material. Do not mix with general trash or biohazard waste.

  • Double Containment: Place the solid material or container into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Bagging: Place the first bag into a second bag. This "double-bagging" prevents fugitive dust or leakage during transport.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Constituents: "this compound, Solid."[1]

    • Hazards: "Toxic, Corrosive."[5]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until vendor pickup.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Use this for HPLC waste, mother liquors, or dissolved stock.[1]

  • Characterization: Determine the solvent system.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste stream.

    • Goal: pH 6–9.

    • Action: If the solution is highly basic (pH > 10) due to the amine, neutralize carefully with dilute Hydrochloric Acid (1M HCl) or Acetic Acid. This converts the volatile freebase into a stable, non-volatile salt.

  • Transfer: Pour into a chemically compatible carboy (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

  • Documentation: Log the volume and concentration on the carboy's waste log immediately.

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (4 mil Poly) Label: 'Toxic Solid' Solid->Bagging Storage Satellite Accumulation Area (Secondary Containment) Bagging->Storage SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Stream (e.g., MeOH, EtAc) SolventCheck->NonHalo Neutralize CRITICAL STEP: Check pH. If >10, Neutralize with dilute HCl to form Salt Halo->Neutralize NonHalo->Neutralize Neutralize->Storage Vendor Licensed Waste Vendor (Incineration) Storage->Vendor Transfer via Manifest

Caption: Operational decision tree for segregating and stabilizing amine waste prior to vendor pickup.

Regulatory & Compliance Checklist

To ensure full compliance with federal and local regulations, verify the following before signing the waste manifest:

  • RCRA Characterization: While not explicitly P- or U-listed, the waste likely carries the D001 (Ignitability) code if dissolved in organic solvents. If pure and corrosive, it may carry D002 .

  • Chain of Custody: Because this compound is a tryptamine analog, it may be subject to scrutiny under the Federal Analogue Act (USA) or similar laws in the UK/EU depending on intended use.

    • Requirement: Maintain a strict log of the mass disposed. Ensure the waste vendor provides a Certificate of Destruction .

  • Container Compatibility: Ensure the waste container is compatible with amines. Avoid aluminum containers if the waste is highly alkaline (risk of hydrogen gas evolution), though this is less relevant if neutralized.

Emergency Procedures

  • Spill (Solid): Dampen with water to prevent dust. Scoop into a waste bag. Clean surface with a mild acid (1% acetic acid) to neutralize residues.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use sawdust (fire risk with some amines).

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.

    • Eyes: Rinse cautiously with water for 15 minutes. Seek immediate medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tryptamine Derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-1H-indole-3-ethylamine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-1H-indole-3-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.